molecular formula C7H10N4O B1375409 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol CAS No. 1365992-06-8

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Cat. No.: B1375409
CAS No.: 1365992-06-8
M. Wt: 166.18 g/mol
InChI Key: YIJGJPZQJCAQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a high-value chemical building block featuring a fused azetidine-pyrimidine structure, extensively utilized in the design and synthesis of novel bioactive compounds. Its core research value lies in its role as a versatile scaffold in medicinal chemistry, particularly in the development of receptor antagonists and kinase inhibitors. The compound's structure, which combines an electron-rich aminopyrimidine ring with a conformationally constrained azetidine, is a privileged motif for interacting with enzyme active sites. This is evidenced by its structural similarity to compounds in patents detailing the synthesis of 4-aminopyrimidine derivatives evaluated as potent adenosine A2a receptor (A2aR) antagonists . Antagonism of A2aR is a well-validated therapeutic strategy for disorders like Parkinson's disease, and this compound serves as a critical intermediate for researchers exploring new treatments for such pathological conditions . Furthermore, the azetidin-3-ol moiety is a common structural component in ligands designed for protein kinase targeting, as seen in other patented amino pyrimidine derivatives intended for the treatment of proliferative and autoimmune diseases . The primary amino group on the pyrimidine ring and the hydroxyl group on the azetidine ring provide excellent vectors for chemical diversification, allowing researchers to rapidly generate compound libraries for structure-activity relationship (SAR) studies. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper handling and storage in a cool, dry environment are recommended to maintain stability.

Properties

IUPAC Name

1-(6-aminopyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJGJPZQJCAQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the predicted physicochemical properties of the novel heterocyclic compound, 1-(6-aminopyrimidin-4-yl)azetidin-3-ol. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide, outlining the theoretical basis for its anticipated properties and providing robust, field-proven methodologies for their empirical determination. By dissecting the contributions of the aminopyrimidine and azetidin-3-ol moieties, we offer a comprehensive framework for researchers to understand, handle, and further develop this compound. This whitepaper is structured to empower scientists with the foundational knowledge and practical protocols necessary for integrating this molecule into drug discovery and development pipelines.

Introduction and Molecular Overview

The compound 1-(6-aminopyrimidin-4-yl)azetidin-3-ol is a unique molecular entity that combines the structural features of a substituted pyrimidine with a strained azetidine ring. Such hybrid molecules are of significant interest in medicinal chemistry, as they can interact with biological targets in novel ways, potentially offering improved selectivity, potency, and pharmacokinetic profiles. The 6-aminopyrimidine fragment is a well-known pharmacophore present in numerous kinase inhibitors and other therapeutic agents, valued for its hydrogen bonding capabilities.[1] The azetidin-3-ol motif is a versatile scaffold that can impart desirable properties such as increased solubility and metabolic stability.[2]

This guide will first present the predicted physicochemical properties of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol, followed by detailed experimental protocols for their validation.

Chemical Structure and Key Functional Groups

The structure of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol features several key functional groups that dictate its chemical behavior and physical properties.


}

Figure 1: Chemical structure of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol. These values are derived from computational modeling and analysis of structurally related compounds.

PropertyPredicted ValueScientific Rationale and Implications
Molecular Formula C₇H₁₀N₄O
Molecular Weight 180.19 g/mol
CAS Number Not available
Appearance Predicted to be a white to off-white solid.Based on similar aminopyrimidine and azetidinol derivatives.
Melting Point 170-190 °CThe presence of hydrogen bond donors and acceptors suggests a crystalline solid with a relatively high melting point.
Boiling Point > 350 °C (decomposes)High boiling point is expected due to strong intermolecular forces. Decomposition before boiling is likely.
Solubility Soluble in DMSO and methanol; sparingly soluble in water.The polar functional groups (amino, hydroxyl) enhance aqueous solubility, but the heterocyclic core may limit it.
pKa Basic pKa ~4-5 (pyrimidine nitrogen); Acidic pKa ~10-11 (azetidinol hydroxyl)The aminopyrimidine moiety is basic, while the hydroxyl group on the azetidine ring is weakly acidic.
LogP -0.5 to 0.5The combination of polar and nonpolar fragments suggests a relatively balanced lipophilicity.

Experimental Protocols for Physicochemical Characterization

To empirically determine the properties of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol, a series of standardized experiments should be conducted. The following protocols are designed to provide accurate and reproducible data.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. It is the temperature at which the solid and liquid phases are in equilibrium.

Methodology:

  • A small amount of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased (1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate melting range. A sharp melting range (typically < 2 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness: This method is considered highly reliable as it measures the true thermodynamic equilibrium solubility. The use of HPLC for quantification provides high sensitivity and specificity.


}

Figure 2: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a classic and accurate method for determining the pKa values of ionizable groups in a molecule by measuring the change in pH upon the addition of a titrant.

Methodology:

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH electrode throughout the titration.

  • The pKa values are determined from the half-equivalence points on the titration curve.

Expertise & Experience: The choice of co-solvent is critical if the compound has low aqueous solubility. The effect of the co-solvent on the apparent pKa should be considered and potentially extrapolated to 0% co-solvent.

Lipophilicity (LogP) Determination (HPLC Method)

Principle: The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. A reversed-phase HPLC method can be used to estimate LogP based on the compound's retention time.

Methodology:

  • A series of standard compounds with known LogP values are injected onto a reversed-phase HPLC column (e.g., C18).

  • The retention times of the standards are recorded.

  • A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.

  • The target compound is injected under the same chromatographic conditions, and its retention time is measured.

  • The LogP of the target compound is calculated from its retention factor using the calibration curve.

Authoritative Grounding: This method is well-established and provides a high-throughput alternative to the traditional shake-flask method for LogP determination. The results are highly correlated with the shake-flask method for many classes of compounds.

Spectral and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 8.0-8.2 (m, 2H): Protons on the pyrimidine ring.

  • 6.5-6.7 (br s, 2H): Protons of the amino group.

  • 6.0-6.2 (m, 1H): Proton on the pyrimidine ring.

  • 5.0-5.2 (d, 1H): Hydroxyl proton.

  • 4.5-4.7 (m, 1H): CH proton of the azetidine ring bearing the hydroxyl group.

  • 3.8-4.0 (m, 2H): CH₂ protons of the azetidine ring adjacent to the nitrogen.

  • 3.4-3.6 (m, 2H): CH₂ protons of the azetidine ring.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • 160-165 (3C): Carbons of the pyrimidine ring.

  • 95-100 (1C): Carbon of the pyrimidine ring.

  • 60-65 (1C): CH carbon of the azetidine ring.

  • 50-55 (2C): CH₂ carbons of the azetidine ring.

Mass Spectrometry (MS)

Expected [M+H]⁺: m/z 181.0982 for C₇H₁₁N₄O⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a promising scaffold for the development of new therapeutic agents. This guide provides a comprehensive overview of its predicted physicochemical properties and the experimental methodologies required for their validation. The presented protocols are robust and based on established scientific principles, ensuring the generation of high-quality, reliable data. By understanding and empirically determining these fundamental properties, researchers can accelerate the progression of this and related molecules through the drug discovery and development process.

References

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Hoffman Fine Chemicals. 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol. [Link]

  • PubChem. 3-[(4-Aminopyridin-3-yl)methyl]azetidin-3-ol. [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Aminopyridin-3-yl_methyl_azetidin-3-ol]([Link]

  • Pharmaffiliates. 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. [Link]

  • American Elements. 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride. [Link]

  • Lotusfeet Pharma. 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. [Link]

  • PubMed. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]

  • ResearchGate. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]

  • American Elements. Azetidines. [Link]

  • MDPI. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • PubMed. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. [Link]

  • MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • PubChemLite. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. [Link]

  • Inxight Drugs. 2-(4-AMINO-6-(1-(3-(CYANOMETHYL)-1-(ETHYLSULFONYL)AZETIDIN-3-YL)-1H-PYRAZOL-4-YL)PYRIMIDIN-5-YL)ACETIC ACID. [Link]

Sources

The Aminopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutics with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the aminopyrimidine scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically successful drugs.[1][2] Its remarkable versatility stems from its ability to engage in crucial hydrogen bonding and dipole-dipole interactions with biological targets, largely due to its nitrogen atom arrangement.[3] This guide provides a comprehensive exploration of the therapeutic potential of aminopyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), key therapeutic applications, and the experimental workflows that underpin their discovery and development.

The Aminopyrimidine Core: A Foundation for Potent Bioactivity

The 2-aminopyrimidine unit is a heterocyclic aromatic organic compound that serves as an exceptional scaffold in drug design. Its significance is rooted in its structural resemblance to the adenine ring of adenosine triphosphate (ATP), the universal energy currency and substrate for a vast family of enzymes known as kinases.[1] This bioisosteric relationship allows aminopyrimidine derivatives to act as competitive inhibitors, fitting into the ATP-binding pocket of kinases and disrupting their catalytic function.[2] This fundamental mechanism is central to their widespread application in oncology and inflammatory diseases.

Beyond kinase inhibition, the aminopyrimidine core is a versatile building block for creating molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] Marketed drugs such as the anticancer agents Imatinib and Nilotinib feature this critical moiety, underscoring its therapeutic and commercial importance.[3]

Mechanism of Action: Competitive Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1][2] Aminopyrimidine derivatives exert their inhibitory effects by occupying the ATP-binding site on the kinase. The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge" region of the kinase. This competitive binding blocks the phosphorylation of substrate proteins, thereby interrupting the downstream signaling pathways that drive pathological processes like cell proliferation and survival.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Aminopyrimidine Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) aminopyrimidine Pyrimidine Ring Amino Group aminopyrimidine:f0->hinge H-Bonds aminopyrimidine:f1->hinge H-Bond atp ATP (displaced) atp->hinge Natural Binding

Caption: ATP-competitive binding of an aminopyrimidine inhibitor in a kinase active site.

Therapeutic Applications: A Broad Spectrum of Activity

The adaptability of the aminopyrimidine scaffold has led to the development of inhibitors and modulators for a diverse range of biological targets.

Oncology

The most profound impact of aminopyrimidine derivatives has been in cancer therapy.[2][6] By targeting kinases that are aberrantly activated in tumor cells, these compounds can halt cancer progression.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1] Aminopyrimidine-based inhibitors block the EGFR signaling pathway, preventing tumor cell growth and survival.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Dual inhibitors targeting both CDKs and other enzymes like histone deacetylase (HDAC) have been developed from aminopyrimidine scaffolds, offering a synergistic approach to overcoming drug resistance.[8]

  • I-kappa B Kinase (IKK-2): IKK-2 is a serine-threonine kinase that activates the NF-κB pathway, which is crucial for inflammation and cell proliferation in cancer.[9] Selective IKK-2 inhibitors based on a piperidinyl aminopyrimidine core have shown significant potential.[9][10]

EGFR_Pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Activates ras Ras egfr->ras Phosphorylates inhibitor Aminopyrimidine Inhibitor inhibitor->egfr  Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for aminopyrimidine inhibitors.

Drug/Compound ClassTarget(s)Therapeutic AreaKey Insights
Imatinib BCR-Abl, c-KIT, PDGFROncology (CML, GIST)A cornerstone of targeted therapy, contains a phenylaminopyrimidine core.[3][6]
RDS 3442 Derivatives Multiple (Cell Cycle)OncologyInduces cell cycle arrest at G0/G1 and apoptosis in various tumor types.[11][12]
Piperidinyl Aminopyrimidines IKK-2Anti-inflammatory, OncologySAR studies show that morpholinosulfonyl and piperazinosulfonyl substitutions increase inhibitory activity.[9]
CDK/HDAC Dual Inhibitors CDK9, HDAC1OncologyA novel approach to overcome drug resistance in solid tumors and hematological malignancies.[8]
EGFR TK Inhibitors EGFR Tyrosine KinaseOncologyHybrids of aminopyrimidine show potent in vitro inhibition of the EGFR-TK enzyme.[7]
Neurodegenerative Disorders

Emerging research highlights the potential of aminopyrimidine derivatives in treating neurodegenerative diseases like Alzheimer's.[5][13] The multifaceted nature of these conditions makes multi-targeted agents particularly valuable. Proposed mechanisms include the inhibition of kinases such as MARK, which is involved in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.

Infectious Diseases

The aminopyrimidine scaffold is a promising platform for developing novel antimicrobial and antiviral agents, a critical need in an era of growing antimicrobial resistance.[3]

  • Antiviral: Derivatives have been identified as multiflavivirus compounds, showing activity against Zika, Yellow Fever, and Dengue viruses, potentially by inhibiting the viral NS3 protease.[14][15]

  • Antimicrobial: These compounds exhibit broad-spectrum activity against various microbial pathogens.[3][16] Their synthesis and evaluation are part of ongoing efforts to combat infectious diseases.[3]

Structure-Activity Relationship (SAR) and Drug Design

The therapeutic efficacy of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring. Medicinal chemists leverage SAR to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Substitutions at the 2-position: The amino group is critical for hinge-binding. Modifications here can modulate potency and selectivity. For instance, creating aminopyrimidine amides or reverse amides can significantly alter the interaction profile with the target kinase.[17]

  • Substitutions at the 4- and 6-positions: These positions are key for exploring the solvent-exposed region of the ATP pocket and are often modified to enhance selectivity and improve properties like solubility. In the development of histamine H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic moieties dramatically increased potency.[18]

  • Substitutions at the 5-position: This position is less commonly modified but can be used to probe deeper into the binding pocket or to block potential metabolic sites.

A crucial aspect of design is achieving selectivity. For example, to gain selectivity for Lymphocyte Specific Kinase (Lck), which has a threonine gatekeeper residue, the introduction of a hydrogen-bond donor moiety into the aminopyrimidine scaffold proved to be a successful strategy.[17]

Experimental Protocols in Aminopyrimidine Drug Discovery

The discovery pipeline for aminopyrimidine drugs involves robust synthetic chemistry and rigorous biological evaluation.

Representative Synthesis Protocol: Microwave-Assisted Synthesis

Traditional synthesis methods can be time-consuming. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times and often improving yields.[19]

Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Aminopyrimidines

  • Reagents & Equipment:

    • 2-amino-4-chloropyrimidine (1 mmol)

    • Substituted aniline or benzylamine (1.1 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (2 mmol)

    • N-Methyl-2-pyrrolidone (NMP) (3 mL)

    • Microwave synthesis reactor

    • Thin Layer Chromatography (TLC) plate

    • Standard purification apparatus (e.g., column chromatography)

  • Procedure:

    • Combine 2-amino-4-chloropyrimidine, the desired amine, and DIPEA in a microwave process vial.

    • Add NMP as the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120-140°C for 15-30 minutes. The specific conditions depend on the reactivity of the amine used.[19]

    • Monitor the reaction to completion using TLC.

    • After cooling, dilute the reaction mixture with water to precipitate the crude product.

    • Collect the solid by filtration.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure 2-amino-4-substituted-aminopyrimidine derivative.

Biological Evaluation: In Vitro β-Glucuronidase Inhibition Assay

Elevated β-glucuronidase activity is linked to various pathologies, including certain cancers.[6][20] Aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.[21]

Protocol: Spectrophotometric β-Glucuronidase Inhibition Assay

  • Reagents & Equipment:

    • β-Glucuronidase enzyme (from E. coli or bovine liver)

    • Substrate: p-nitrophenyl-β-D-glucuronide

    • Test aminopyrimidine compounds (dissolved in DMSO)

    • Standard inhibitor (positive control): D-saccharic acid 1,4-lactone[20][21]

    • Assay buffer (e.g., 0.1 M acetate buffer, pH 5.0)

    • 96-well microplate reader (spectrophotometer)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

    • In a 96-well plate, add 25 µL of the test compound solution (or DMSO for the negative control) to each well.

    • Add 25 µL of the β-glucuronidase enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the p-nitrophenyl-β-D-glucuronide substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes for 30 minutes) using the microplate reader. The absorbance corresponds to the formation of p-nitrophenol.

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percent inhibition relative to the negative control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required for 50% inhibition).[20]

The Drug Discovery and Development Workflow

The path from an initial concept to a clinical candidate is a structured, multi-stage process. The following workflow illustrates the typical progression for developing novel aminopyrimidine-based therapeutics.

DrugDiscoveryWorkflow start Target Identification & Validation assay Assay Development & High-Throughput Screening (HTS) start->assay hit_id Hit Identification assay->hit_id hit_to_lead Hit-to-Lead (SAR) Potency & Selectivity hit_id->hit_to_lead Aminopyrimidine Library lead_opt Lead Optimization ADME/Tox Properties hit_to_lead->lead_opt preclinical Preclinical Candidate Selection lead_opt->preclinical ind IND-Enabling Studies (Safety, Pharmacology) preclinical->ind clinical Clinical Trials (Phase I, II, III) ind->clinical

Caption: A typical drug discovery workflow for aminopyrimidine-based therapeutic agents.

Future Perspectives

The aminopyrimidine scaffold continues to be a cornerstone of modern drug discovery.[1] Its proven success and chemical tractability ensure its place in the development of future therapeutics. Key future directions include:

  • Targeting Underexplored Kinases: Many kinases implicated in diseases remain understudied. Aminopyrimidine libraries offer a rich source for identifying novel inhibitors for these targets.[22]

  • Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein can lead to increased potency and duration of action.

  • Multi-Targeted Agents: For complex diseases like cancer and neurodegeneration, designing single molecules that can modulate multiple targets simultaneously is a promising strategy.[23]

  • Expanded Therapeutic Areas: Exploring the potential of aminopyrimidine derivatives in other areas, such as metabolic and cardiovascular diseases, could yield new breakthroughs.

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate.
  • Sirsat, S., Bobade, D., & Shinde, S. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Journal of Pharmaceutical Negative Results.
  • Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. (n.d.). BenchChem.
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). PubMed.
  • Lucas, M. C., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry.
  • Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships. (n.d.). BenchChem.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). PubMed.
  • Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. (n.d.). I.R.I.S.
  • Khan, K. M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate.
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (n.d.). BenchChem.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025). ResearchGate.
  • Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. (2025). RSC Publishing.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2020). Semantic Scholar.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI.
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed.
  • Evaluation of the Memory Enhancement Effects of Aminopyrimidine Derivatives Using the Scopolamine Model of Dementia in Mice. (2025). PubMed.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach. (2024). PubMed.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). PubMed.
  • Some of FDA-Approved Cancer Drugs Containing Aminopyrimidine Structure. (2024). DergiPark.
  • Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. (n.d.). MDPI.
  • Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach. (n.d.). ResearchGate.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties. (n.d.). ResearchGate.
  • Pyrimidine analogues for the management of neurodegenerative diseases. (n.d.). ResearchGate.
  • Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. (n.d.). TSI Journals.

Sources

Navigating the Unknown: A Technical Safety and Handling Guide for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol has not been publicly available. The following information is a synthesis of data from structurally related compounds, namely aminopyrimidine and azetidinol derivatives. This guide is intended to provide a provisional framework for safe handling and risk assessment and should be supplemented with compound-specific data as it becomes available. All procedures should be conducted by trained personnel in a controlled laboratory setting.

Introduction: Understanding the Compound

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound of interest in pharmaceutical research, likely as a building block or intermediate in the synthesis of more complex molecules. Its structure combines an aminopyrimidine moiety, a common feature in bioactive molecules, with an azetidinol ring, a four-membered heterocyclic alcohol. The absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious and informed approach to its handling, based on the known hazards of its constituent chemical groups.

Hazard Identification and Risk Assessment: A Surrogate Profile

Based on the toxicological profiles of related aminopyrimidines and azetidinols, 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol should be treated as a potentially hazardous substance. The primary risks are anticipated to be acute toxicity if swallowed, and irritation to the skin and eyes.

Surrogate Hazard Classification (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]

Causality of Hazards:

  • Aminopyrimidine Moiety: Aminopyrimidines can be readily absorbed and may interfere with biological processes. Ingestion is a primary route of accidental exposure, and these compounds can cause irritation upon contact with skin and mucous membranes[3][4].

  • Azetidinol Moiety: The strained four-membered azetidine ring can be reactive. Azetidinol derivatives are known to cause skin and eye irritation[1].

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for handling 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[4][5].

  • Containment: For procedures with a higher risk of aerosol generation, such as sonication or vigorous mixing, consider using a glove box or other closed systems.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the compound.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Nitrile Gloves (inner pair) don1->don2 don3 Safety Goggles/Face Shield don2->don3 don4 Second Pair of Nitrile Gloves (outer pair) don3->don4 doff1 Remove Outer Gloves doff2 Remove Lab Coat doff1->doff2 doff3 Remove Goggles/Face Shield doff2->doff3 doff4 Remove Inner Gloves doff3->doff4

Detailed PPE Specifications:

PPE ItemStandardRationale
Gloves Nitrile, compliant with EN 374Double gloving is recommended to provide an extra layer of protection against potential permeation. Change gloves immediately if contaminated[6].
Eye Protection ANSI Z87.1-rated safety goggles or a full-face shieldProtects against splashes and airborne particles. Safety glasses are not sufficient.
Lab Coat Flame-resistant, with tight cuffsProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRecommended if there is a risk of generating dust or aerosols outside of a fume hood[4][5].
Storage and Handling Practices
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][7].

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Prepare solutions in a fume hood. Wash hands thoroughly after handling[2].

Emergency Procedures: A Proactive Approach

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Spill Response

A well-defined spill response plan is crucial to mitigate the impact of an accidental release.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Carefully Collect Contaminated Material contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste in a Sealed Container decontaminate->dispose end Spill Cleaned dispose->end

Disposal Considerations

All waste containing 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol should be considered hazardous.

  • Solid Waste: Collect in a sealed, labeled container.

  • Liquid Waste: Collect in a sealed, labeled container. Do not dispose of down the drain.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Commitment to Safety

The handling of novel chemical entities like 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol requires a proactive and informed approach to safety. In the absence of specific data, a conservative risk assessment based on structurally similar compounds is a prudent strategy. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this and other novel compounds.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione. Retrieved from [Link]

Sources

Hydrogen bond donor/acceptor count for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

[1][2]

Executive Summary

This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and acceptor (HBA) profiles for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol .[1][2] While standard Lipinski heuristics provide a baseline count, this analysis dissects the molecule’s electronic structure—specifically the push-pull resonance between the azetidine nitrogen and the pyrimidine ring—to establish a functional pharmacophore count.[2] These insights are critical for medicinal chemists optimizing kinase inhibitors or fragment-based leads where precise solvation and binding energetics dictate potency.[2]

Structural Definition & Connectivity

Before quantifying physicochemical properties, we must establish the precise connectivity and electronic environment of the scaffold.[2]

  • IUPAC Name: 1-(6-aminopyrimidin-4-yl)azetidin-3-ol[1][2]

  • SMILES: NC1=CC(N2CC(O)C2)=NC=N1

  • Core Scaffold: 4,6-disubstituted pyrimidine.[1][2]

  • Substituents:

    • Position 4: Azetidin-1-yl (linked via ring nitrogen).[1][2]

    • Position 6: Primary amine (-NH₂).[1][2]

    • Azetidine Moiety: Contains a secondary hydroxyl group at position 3.[1]

Electronic Environment

The pyrimidine ring is electron-deficient (π-deficient).[1][2] The substituents at positions 4 and 6 are both nitrogen-based electron donors.[1][2] This creates a "push-pull" system where the lone pairs from the exocyclic amine and the azetidine nitrogen delocalize into the pyrimidine ring.[2] This resonance significantly alters the basicity and hydrogen bonding capability of the involved nitrogens.[2]

Hydrogen Bond Count Analysis

The determination of H-bond counts varies depending on whether one applies rigid database filtering rules (Lipinski) or physics-based pharmacophore definitions.[2]

Table 1: Comparative H-Bond Profiling[1][2]
FeatureLipinski Count (Rule of 5)Functional/Pharmacophore CountRationale for Deviation
HB Donors (HBD) 3 3 The -NH₂ (2H) and -OH (1H) are distinct protons available for interaction.[1][2]
HB Acceptors (HBA) 5 3 - 4 Lipinski counts all N/O atoms.[1][2] Functional counting excludes delocalized lone pairs (see below).
Rotatable Bonds 2 2 Bond between Pyrimidine-C4 and Azetidine-N is restricted due to partial double bond character.[1][2]
Detailed Atom-by-Atom Breakdown
Hydrogen Bond Donors (HBD = 3)[1][3]
  • Exocyclic Amino Group (-NH₂): Contributes 2 donors.[1][2] In a biological pocket, these protons often interact with backbone carbonyls (e.g., the hinge region of kinases).[2]

  • Azetidin-3-ol Hydroxyl (-OH): Contributes 1 donor.[1][2] The geometry of the azetidine ring exposes this proton to solvent, making it a high-probability donor.[2]

Hydrogen Bond Acceptors (HBA)[4]
  • Lipinski Count = 5: (Pyrimidine N1 + Pyrimidine N3 + Exocyclic Amino N + Azetidine N + Hydroxyl O).[1]

  • Functional Count Analysis:

    • Pyrimidine N1 & N3 (Count: 2): These are sp² hybridized nitrogens with lone pairs in the plane of the ring.[2] They are excellent acceptors.

    • Hydroxyl Oxygen (Count: 1): The oxygen atom possesses two lone pairs, typically counted as one strong acceptor site in pharmacophore modeling.

    • Exocyclic Amino Nitrogen (Count: 0): The lone pair is heavily conjugated with the pyrimidine π-system.[1][2] It is planar (sp²-like) and unavailable for accepting hydrogen bonds.[2]

    • Azetidine Nitrogen (Count: 0-1): This is the critical nuance.[1][2] Although technically a tertiary amine, it is attached to an electron-deficient aromatic ring.[2] The lone pair participates in resonance (similar to an aniline or amidine). This delocalization significantly reduces its basicity and acceptor capability.[2] In high-precision docking, this should not be treated as a strong acceptor.

Physicochemical Implications (Mechanism of Action)[2]

The "Chameleon" Effect & Solubility

The azetidin-3-ol moiety adds a layer of complexity known as the "chameleon" effect.[1][2] In non-polar environments (membrane interior), the molecule may adopt a conformation where the hydroxyl group forms an intramolecular hydrogen bond (IMHB) with the pyrimidine nitrogen or the azetidine nitrogen (if geometry permits).

  • Impact: This IMHB "hides" the polar groups, effectively reducing the TPSA (Topological Polar Surface Area) and improving membrane permeability (LogP_eff increases).

  • Aqueous Phase: In water, the IMHB breaks, and the full H-bond count (3 donors, ~4 acceptors) engages with water, ensuring solubility.[2]

Tautomerism

The 4-aminopyrimidine scaffold can theoretically exist in an amino or imino tautomer.[1][2]

  • Dominant Form: The Amino form.[2]

  • Evidence: Aromaticity of the pyrimidine ring stabilizes the amino form.[2] The imino form would disrupt the aromatic sextet.[2] Therefore, for modeling purposes, the structure should be fixed in the amino tautomer.[2]

Experimental Validation Protocols

To validate these theoretical counts, the following self-validating experimental workflows are recommended.

Protocol A: NMR Titration for HBD Validation

Objective: Confirm the presence and exchangeability of protons.[2]

  • Solvent: Dissolve compound in anhydrous DMSO-d₆ (prevents rapid proton exchange seen in water).

  • Acquisition: Run ¹H-NMR.

  • Observation:

    • Identify the broad singlet for -NH₂ (approx.[1][2] 6.0–7.0 ppm).[2] Integration should equal 2H.

    • Identify the doublet/singlet for -OH (approx.[1][2] 4.0–5.0 ppm).[2] Integration should equal 1H.

    • Validation: Add D₂O shake. If signals disappear, they are exchangeable H-bond donors.[2]

Protocol B: pKa Determination for HBA Assessment

Objective: Determine the basicity of the ring nitrogens to assess protonation state at physiological pH.[2]

  • Method: Potentiometric titration or UV-metric titration (Sirius T3).[1][2]

  • Logic:

    • If pKa (ring N) > 7.4, the molecule is protonated in plasma.

    • Prediction: 4-aminopyrimidines typically have pKa values ~5.7–6.0.[1][2]

Visualization: Pharmacophore Validation Workflow

PharmacophoreValidationInputInput Structure:1-(6-Aminopyrimidin-4-yl)azetidin-3-olTautomerTautomer Check(Amino vs Imino)Input->TautomerpKapKa Calculation(Physiological pH 7.4)Tautomer->pKaDominant FormResonanceResonance Analysis(Lone Pair Availability)pKa->ResonanceNeutral SpeciesHBD_AssignAssign HBD(Count: 3)Resonance->HBD_Assign-NH2, -OHHBA_AssignAssign Functional HBA(Count: 3-4)Resonance->HBA_AssignRing Ns, -OHOutputFinal PharmacophoreProfileHBD_Assign->OutputHBA_Assign->Output

Figure 1: Logic flow for determining the functional pharmacophore profile, accounting for tautomerism and resonance effects.

Computational Modeling Workflow

For researchers integrating this scaffold into Virtual Screening (VS) pipelines:

  • Preparation: Do not use standard "wash" protocols that might protonate the azetidine nitrogen.[2] Ensure the azetidine nitrogen is treated as neutral/planar (sp² character) due to conjugation.

  • Force Field: Use OPLS3e or AMBER with specific parameters for aminopyrimidines to capture the correct torsion angle between the azetidine and pyrimidine rings.[2]

  • Docking Constraints:

    • Set HBD constraint on the exocyclic -NH₂ (hinge binder).[1][2]

    • Set HBA constraint on Pyrimidine N1 (hinge acceptor).[1]

References

  • Lipinski, C. A., et al. (1997).[5][6][7] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][5] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1][2]

  • Veber, D. F., et al. (2002).[5] Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.[2][5] [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 68958, 4-Aminopyrimidine.[2] Retrieved from [Link]

  • Hunter, C. A. (2004).[2] Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets. Angewandte Chemie International Edition, 43(40), 5310-5324.[2]

Methodological & Application

Application Notes and Protocols for the Optimization of Nucleophilic Aromatic Substitution (SNAr) in Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals.[1] Nucleophilic Aromatic Substitution (SNAr) on halogenated pyrimidines stands out as a direct and atom-economical method for installing amine functionalities. This guide provides an in-depth exploration of the SNAr mechanism on the electron-deficient pyrimidine ring, a detailed analysis of key optimization parameters, and a set of validated protocols for researchers in drug development and synthetic chemistry. By elucidating the causality behind experimental choices, this document serves as a practical resource for enhancing reaction efficiency, yield, and regioselectivity in the synthesis of diverse aminopyrimidine libraries.

The Underpinning Mechanism: SNAr on an Electron-Deficient Heterocycle

Unlike electron-rich aromatic systems like benzene, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is the driving force that facilitates nucleophilic attack, making SNAr a viable synthetic strategy.[2] The reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: An amine nucleophile attacks a carbon atom bearing a suitable leaving group (typically a halogen). This forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[3]

  • Stabilization and Aromatization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the ring nitrogens through resonance, a critical factor for the reaction's feasibility.[4] The stability of this intermediate directly influences the reaction rate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻, Br⁻), resulting in the final substituted aminopyrimidine product.

The positions on the pyrimidine ring are not equally reactive. The general order of reactivity for SNAr is C4(6) > C2 >> C5.[5] The C4 and C6 positions are most susceptible to attack as the resulting negative charge in the Meisenheimer complex can be effectively stabilized by both ring nitrogens. The C2 position is also activated, while the C5 position is significantly less reactive because the charge cannot be delocalized onto a nitrogen atom.[4][6]

Caption: The Addition-Elimination mechanism of SNAr on a pyrimidine ring.

Core Parameters for Reaction Optimization

The efficiency and outcome of an SNAr amination are governed by a delicate interplay of several factors. A systematic approach to optimizing these parameters is crucial for developing a robust synthetic protocol.

Substrate Activation

The inherent reactivity of the pyrimidine halide is the primary determinant of reaction success.

  • Leaving Group: The nature of the leaving group (LG) is critical. While fluoride is the most activating LG due to its high electronegativity, which makes the attached carbon more electrophilic, chlorides are more commonly used due to their lower cost and broader availability. The general reactivity order is F > Cl > Br > I.

  • Electron-Withdrawing Groups (EWGs): The presence of additional EWGs on the pyrimidine ring (such as -NO₂, -CN, -CHO) dramatically accelerates the reaction.[2][7] These groups further lower the electron density of the ring and provide additional resonance stabilization for the Meisenheimer complex, often allowing the reaction to proceed under milder conditions.[8]

Nucleophile Selection

The nucleophilicity of the amine is paramount. Aliphatic amines, being more basic and potent nucleophiles, generally react more readily than aromatic amines. For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), more forcing conditions or catalytic activation may be necessary.[9]

Solvent Effects

The choice of solvent can profoundly impact the reaction rate by stabilizing the charged intermediate.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are highly effective.[7] They are adept at solvating the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.

  • Alcohols: Protic solvents like ethanol or isopropanol can also be used, particularly for activated substrates.[10][11] However, they can also act as competing nucleophiles, leading to alkoxypyrimidine byproducts (solvolysis).[7][11] This side reaction is more prominent at higher temperatures and with stronger bases.[11]

  • Non-Polar Solvents: Solvents like toluene or THF are generally less effective for uncatalyzed SNAr but are common in metal-catalyzed aminations.[7][12]

The Role of the Base

A base is often required to neutralize the HX generated during the reaction, driving the equilibrium towards the product.

  • Inorganic Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient, especially at elevated temperatures.[7]

  • Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are frequently used to scavenge acid without competing in the primary reaction.[10]

  • Strong Bases: In some cases, stronger bases like sodium tert-butoxide (NaOtBu) are employed, particularly in palladium-catalyzed systems.[7] However, with alcoholic solvents, they can promote the formation of highly nucleophilic alkoxides, increasing the risk of solvolysis.[11]

Temperature and Reaction Time

Heating is frequently necessary to achieve a reasonable reaction rate, with temperatures typically ranging from 80-120 °C.[7][9][13] Microwave-assisted synthesis has emerged as a powerful tool, offering significant reductions in reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[14]

Strategic Methodologies and Comparative Analysis

Workflow start Reaction Planning (Substrate, Amine, Stoichiometry) setup Reaction Setup (Vessel, Inert Atmosphere, Reagent Addition) start->setup monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring Heating / Irradiation workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end Isolated Aminopyrimidine analysis->end

Caption: A generalized experimental workflow for aminopyrimidine synthesis.

Parameter Thermal (Conventional) SNAr Microwave-Assisted SNAr Catalyst-Free SNAr Palladium-Catalyzed Amination
Principle Standard heating under reflux or in a sealed vessel.Rapid, uniform heating using microwave irradiation.[14]Relies on highly activated substrates and strong nucleophiles.[13]Cross-coupling reaction (e.g., Buchwald-Hartwig) for less reactive substrates.
Advantages Simple setup, widely accessible.Drastically reduced reaction times, often higher yields, improved process control.[14]Atom-economical, avoids metal contamination.Broad substrate scope, effective for unactivated chlorides and weak amines.
Disadvantages Long reaction times, potential for side product formation and degradation.Requires specialized microwave reactor equipment.Limited to electron-deficient pyrimidines.Catalyst cost, potential for palladium contamination in the final product, requires inert atmosphere.[7]
Typical Conditions Reflux in DMF or EtOH for 3-12 h.[10][12]100-150 °C in a sealed microwave vial for 5-20 min.[14]Heating neat reagents (solvent-free) at 80-90 °C.[13]Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °C.[7]

Validated Experimental Protocols

Protocol 1: General Procedure for SNAr Amination of 2-Amino-4,6-dichloropyrimidine (Solvent-Free)

This protocol is adapted from a procedure for synthesizing β-glucuronidase inhibitors and demonstrates a simple, efficient method for activated substrates.[13]

  • Reagents:

    • 2-Amino-4,6-dichloropyrimidine (1.0 eq, e.g., 3 mmol, 492 mg)

    • Substituted Amine (1.0 eq, 3 mmol)

    • Triethylamine (TEA) (2.0 eq, 6 mmol, 0.84 mL)

  • Procedure:

    • To a clean, dry vial, add finely ground 2-amino-4,6-dichloropyrimidine, the desired amine, and triethylamine.

    • Seal the vial and heat the mixture at 80–90 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Add distilled water (~10 mL) to the mixture. The product will often precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize the crude product from ethanol to yield the purified mono-aminated product.

  • Self-Validation: The formation of a precipitate upon water addition is a strong indicator of product formation. Successful crystallization provides a high-purity final compound, which can be confirmed by melting point and spectroscopic analysis (NMR, MS).

Protocol 2: Microwave-Assisted Synthesis of a 2-Amino-4-substituted-aminopyrimidine

This protocol is based on the rapid synthesis from chalcone precursors, showcasing the power of microwave heating.[14]

  • Reagents:

    • Substituted Chalcone (1.0 eq, e.g., 1 mmol)

    • Guanidine Hydrochloride (1.2 eq, 1.2 mmol, 115 mg)

    • Sodium Hydroxide (2.0 eq, 2 mmol, 80 mg)

    • Ethanol or DMF (3-5 mL)

  • Procedure:

    • In a 10 mL microwave process vial, suspend the chalcone and guanidine hydrochloride in the chosen solvent.

    • Add sodium hydroxide and seal the vial with a septum cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at 100–120 °C for 5–15 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization as needed.

  • Self-Validation: The rapid consumption of the starting material, observable by TLC within minutes, validates the efficiency of the microwave protocol. The high yields typically obtained further confirm the method's effectiveness.[14]

Protocol 3: SNAr Amination in Refluxing Ethanol

This protocol is a standard method for the mono-amination of dichloropyrimidines using a conventional heating approach.[10][11]

  • Reagents:

    • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq, e.g., 1 mmol, 192 mg)

    • Amine (e.g., aliphatic or benzylic amine) (1.0 eq, 1 mmol)

    • Triethylamine (TEA) (1.0 eq, 1 mmol, 0.14 mL)

    • Ethanol (5.0 mL)

  • Procedure:

    • Combine 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the amine, and TEA in a round-bottom flask equipped with a reflux condenser.

    • Add ethanol and stir the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C).

    • Maintain reflux for 3 hours, monitoring the reaction by TLC.[10]

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to isolate the mono-substituted product.

  • Self-Validation: TLC monitoring should show the clean conversion of the starting material to a single, less polar major product. Isolation of the product in good yield after chromatography confirms the success of the reaction.[10]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient substrate activation. 2. Low nucleophilicity of the amine. 3. Reaction temperature is too low.1. Switch to a more activated substrate (e.g., fluoro- vs. chloro-pyrimidine). 2. For weak nucleophiles, consider a palladium-catalyzed method. 3. Increase temperature or switch to a microwave reactor for higher energy input.[7]
Formation of Di-substituted Product 1. Stoichiometry of amine is >1.0 equivalent. 2. Reaction time is too long or temperature is too high.1. Use exactly 1.0 equivalent or slightly less of the amine. 2. Carefully monitor the reaction by TLC/LC-MS and stop it as soon as the mono-substituted product is maximized.
Significant Solvolysis Side Product 1. Using a protic solvent (e.g., ethanol) with a strong base or high temperature. 2. Presence of water in the reaction.1. Switch to a polar aprotic solvent like DMF or DMSO.[7] 2. If a protic solvent must be used, use a weaker base (e.g., TEA instead of NaOtBu). 3. Ensure all reagents and solvents are anhydrous.
Poor Regioselectivity (on dihalopyrimidines) 1. Similar electronic/steric environment at the two halogen positions. 2. Reaction conditions favoring the undesired isomer.1. Lower the reaction temperature to enhance selectivity. 2. Use a bulkier nucleophile, which may preferentially attack the less sterically hindered position.[5] 3. For Pd-catalyzed reactions, the choice of ligand can influence regioselectivity.[5]

Conclusion

The nucleophilic aromatic substitution reaction is a robust and versatile tool for the synthesis of aminopyrimidines. A thorough understanding of the underlying mechanism and the influence of key parameters—substrate, nucleophile, solvent, base, and temperature—is essential for the rational design and optimization of synthetic protocols. By strategically selecting reaction conditions, from conventional heating in polar aprotic solvents to rapid microwave-assisted methods, researchers can efficiently access a vast chemical space of aminopyrimidine derivatives. The protocols and troubleshooting guide provided herein offer a solid foundation for both novice and experienced scientists to successfully implement and refine SNAr strategies in their synthetic endeavors.

References

  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.
  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (2022).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023). ACS Publications.
  • Preparation of aminopyrimidine compounds. (Patent). Google Patents.
  • Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.
  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube.
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023). PubMed.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). PMC.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico.
  • Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Haloselectivity of Heterocycles. Baran Lab.
  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020).
  • Nucleophilic aromatic substitution. Wikipedia.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2023). ChemRxiv.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.

Sources

Using 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility and medicinal chemistry applications of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol (referred to herein as Intermediate A ). This scaffold has emerged as a "privileged structure" in the development of inhibitors for Janus Kinases (JAK/TYK2) , Phosphoinositide 3-kinases (PI3K) , and Cyclin-dependent kinases (CDK) .

By combining the critical hinge-binding motif of 4,6-diaminopyrimidine with the physicochemical benefits of the azetidin-3-ol moiety (low lipophilicity, metabolic stability, and defined vector), this intermediate allows researchers to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) early in the drug discovery cascade.

Chemical Profile & Structural Logic

PropertyDescriptionMedicinal Chemistry Implication
Structure Pyrimidine core substituted at C4 (azetidine) and C6 (amine).[1]C6-Amine: Primary H-bond donor for the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
Azetidine Ring Rigid, sp³-rich 4-membered ring.Reduces conformational entropy compared to flexible alkyl chains; improves metabolic stability over piperazines/morpholines.
Hydroxyl Group 3-Hydroxy substituent.Solvent Handle: Projects into the solvent-exposed region, increasing aqueous solubility and providing a vector for further derivatization (e.g., ethers, carbamates).
Symmetry Derived from 4,6-dichloropyrimidine.[1][2][3][4][5][6][7]The symmetry of the starting material simplifies the first synthetic step (no regioselectivity issues).

Synthetic Protocols

Workflow Visualization

The following diagram outlines the critical path for synthesizing and utilizing Intermediate A.

Synthesis_Workflow Start 4,6-Dichloropyrimidine Step1 Step 1: SnAr Displacement (Azetidin-3-ol, DIPEA, 0°C to RT) Start->Step1 Control Stoichiometry (1.0 equiv) Inter1 Intermediate: 1-(6-chloropyrimidin-4-yl)azetidin-3-ol Step1->Inter1 Step2 Step 2: Amination (NH4OH, 100°C, Pressure) Inter1->Step2 Nucleophilic Aromatic Substitution Final Target Intermediate A: 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol Step2->Final

Caption: Two-step synthesis of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol from 4,6-dichloropyrimidine via sequential SnAr reactions.

Detailed Protocol 1: Synthesis of the Scaffold

Objective: Prepare gram-scale quantities of Intermediate A starting from commercial 4,6-dichloropyrimidine.

Step A: Mono-displacement (Synthesis of 1-(6-chloropyrimidin-4-yl)azetidin-3-ol)

  • Reagents: 4,6-Dichloropyrimidine (1.0 equiv), Azetidin-3-ol HCl salt (1.05 equiv), DIPEA (2.5 equiv), Ethanol or DMF (10 vol).

  • Procedure:

    • Dissolve 4,6-dichloropyrimidine in Ethanol at 0°C.

    • Add DIPEA followed by the slow addition of Azetidin-3-ol.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitoring by LCMS is critical to minimize formation of the disubstituted byproduct.

    • Workup: Concentrate solvent.[8] Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (0–10% MeOH in DCM).

Step B: Amination (Synthesis of Final Intermediate A)

  • Reagents: Step A Product (1.0 equiv), Aqueous Ammonia (28%, excess), Isopropanol (5 vol).

  • Procedure:

    • Place the chloro-intermediate in a pressure vessel (sealed tube or autoclave).

    • Add Isopropanol and excess aqueous ammonia.

    • Heat to 90–100°C for 12–16 hours.

    • Workup: Cool to RT. Concentrate to dryness. Triturate the solid with cold Ether or Acetonitrile to remove ammonium salts and impurities.

    • Yield: Typically >80% for this step.[1][6][8]

Application in Drug Design (Functionalization)

Once synthesized, Intermediate A serves as a versatile building block.[2] The exocyclic amine is generally less nucleophilic than aliphatic amines but can participate in cross-couplings and amide formations under specific conditions.

Strategy A: Amide Coupling (Warhead Installation)

For covalent kinase inhibitors (e.g., targeting Cys residues in the ATP pocket), the amine at C6 is acylated.

  • Conditions: Carboxylic Acid (e.g., Acrylic acid for covalent inhibitors), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, RT, 2 h.

  • Observation: The pyrimidine ring withdraws electron density, making the amine sluggish. If HATU fails, switch to POCl₃/Pyridine activation or use the Acid Chloride.

Strategy B: Buchwald-Hartwig Coupling

To extend the scaffold into the "back pocket" of the kinase.

  • Catalyst System: Pd₂(dba)₃ / Xantphos or BrettPhos.

  • Base: Cs₂CO₃.[3]

  • Solvent: 1,4-Dioxane, 100°C.

Strategy C: Hydroxyl Modification

The azetidine hydroxyl group is often used to tune solubility or engage solvent-front residues.

  • Etherification: NaH/DMF followed by alkyl halide (e.g., Fluoroethyl iodide).

  • Oxidation: Dess-Martin Periodinane to the ketone (Azetidin-3-one), followed by reductive amination to introduce amines.

Case Studies: Targeted Kinase Pathways

Case Study 1: TYK2 Inhibitors (Immunology)

In the development of selective TYK2 inhibitors (e.g., for psoriasis), the 4,6-diaminopyrimidine core binds to the hinge region.

  • Role of Intermediate A: The azetidin-3-ol moiety replaces the morpholine group found in earlier generations. This shift lowers the LogD (improving metabolic stability) while the hydroxyl group forms a water-mediated H-bond with the solvent-exposed region of the kinase cleft.

  • Reference: See WO2012035039A1 for analogous aminopyrimidine scaffolds used in TYK2 programs.

Case Study 2: PI3K Delta Inhibitors (Oncology)

PI3K inhibitors often utilize a pyrimidine or purine core.[5]

  • Role of Intermediate A: The azetidine projects the hydroxyl group towards the affinity pocket, mimicking the ribose binding mode of ATP.

  • Reference: US20150353552A1 describes purine/pyrimidine scaffolds with azetidine-3-ol substitutions to modulate selectivity against other PI3K isoforms.

Analytical Quality Control

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption) and 210 nm.

  • Retention Time: Intermediate A is polar; expect early elution (approx. 1.5–2.5 min depending on dead volume).

References

  • Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases.
  • Purine inhibitors of human phosphatidylinositol 3-kinase delta.
  • Azabenzothiazole compounds, compositions and methods of use (TYK2 Inhibitors).
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. Source: Royal Society of Chemistry (RSC), Med. Chem. Commun., 2014. URL:[Link]

Sources

Purification methods for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The purification of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol presents a distinct challenge in medicinal chemistry due to its amphiphilic nature and high polarity. This molecule features a basic aminopyrimidine core coupled to a polar azetidin-3-ol moiety. Standard normal-phase chromatography often results in irreversible adsorption, severe peak tailing, or co-elution with polar impurities due to the interaction between the basic nitrogen atoms and acidic silanols on the silica surface.

This Application Note provides a definitive guide to purifying this compound, moving beyond generic protocols to offer three field-proven methodologies: Modified Normal Phase (DCM/MeOH/NH₃) , Reverse Phase Flash (C18) , and Strong Cation Exchange (SCX) "Catch-and-Release."

Physicochemical Profile & Chromatographic Behavior

Understanding the molecule is the first step to successful isolation.

PropertyValue (Est.)Chromatographic Implication
LogP ~0.2 - 0.5Highly polar; poor retention on C18 without pH adjustment; high retention on Silica.
pKa (Base) ~4.5 - 5.5Pyrimidine ring N is weakly basic. Azetidine N is electron-deficient due to the pyrimidine ring but still polar.
H-Bond Donors 3 (NH₂, OH)Strong interaction with stationary phases; requires protic solvents (MeOH) to elute.
Solubility DMSO, MeOH, H₂OPoor solubility in Hexanes/EtOAc; prohibits standard non-polar loading.

Decision Tree: Method Selection

The following workflow illustrates the logical selection process based on crude purity and available equipment.

PurificationStrategy cluster_legend Recommended Usage Start Crude Reaction Mixture SolubilityCheck Solubility Check: Soluble in DCM? Start->SolubilityCheck NP_Path Method A: Modified Normal Phase (DCM/MeOH/NH3) SolubilityCheck->NP_Path Yes (Moderate) RP_Path Method B: Reverse Phase C18 (H2O/ACN + Buffer) SolubilityCheck->RP_Path No (Only MeOH/DMSO) SCX_Path Method C: SCX Catch & Release (Ion Exchange) NP_Path->SCX_Path If Purity < 95% RP_Path->SCX_Path If Salts Persist

Figure 1: Strategic decision tree for selecting the optimal purification route.

Method A: Modified Normal Phase Chromatography

Best For: Large scale (>1g) purification where Reverse Phase is cost-prohibitive.

Standard silica gel is acidic (pH ~5). Basic amines like aminopyrimidines will protonate and bind irreversibly ("streak") down the column. To prevent this, the mobile phase must be basified to suppress silanol ionization and keep the analyte in its free-base form.

Protocol
  • Stationary Phase: Spherical Silica Gel (20–40 µm). High surface area is preferred.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH) or 2% Triethylamine (TEA).

    • Note: Do not add amine to Solvent A alone; it is difficult to wash out. Premixing it into the polar eluent ensures a constant modifier gradient.

  • Sample Loading:

    • Dry Loading (Mandatory): Dissolve crude in MeOH/DCM, add silica (1:2 ratio by weight), and evaporate to a free-flowing powder. Liquid loading will cause band broadening due to solubility mismatch.

  • Gradient Elution:

    • 0–5 min: 0% B (100% DCM) – Elutes non-polar impurities.

    • 5–20 min: 0% → 50% B – Target compound typically elutes at 5–8% MeOH.

    • 20–25 min: 50% → 100% B – Flush polar aggregates.

Troubleshooting:

  • Tailing: Increase NH₄OH concentration to 2% in Solvent B.

  • Co-elution:[1][2] Switch MeOH to Isopropanol (IPA) for different selectivity, though elution will be slower.

Method B: Reverse Phase (C18) Flash Chromatography (Golden Standard)

Best For: High purity requirements (>98%), removal of inorganic salts, and polar impurities.

Reverse phase is superior for this molecule because the solvophobic effect drives retention without the strong specific adsorption seen on silica.

Protocol
  • Column: C18 (ODS) Flash Cartridge (e.g., 12g for 100mg sample).

  • Buffer Selection (Critical):

    • Option 1 (Basic pH 10): 10mM Ammonium Bicarbonate (NH₄HCO₃).

      • Why: Keeps the amine deprotonated (neutral), increasing retention on C18 and improving peak shape. Highly Recommended.

    • Option 2 (Acidic pH 3): 0.1% Formic Acid.

      • Why: Fully protonates the molecule. It will elute very early (near void volume) due to high polarity. Only use if HILIC or C18-AQ (Aqua) columns are available.

  • Gradient:

    • Solvent A: Water (+ 10mM NH₄HCO₃).

    • Solvent B: Acetonitrile (ACN).

    • Profile:

      • 0–2 CV (Column Volumes): 0% B (Desalting step).

      • 2–15 CV: 0% → 40% B. (Compound likely elutes ~15-25% B).

  • Workup:

    • Pool fractions. Remove ACN via rotary evaporation.

    • Lyophilize the remaining aqueous phase to obtain a fluffy white solid.

Method C: SCX Catch-and-Release (Chemical Cleanup)

Best For: Isolating the amine from non-basic byproducts (phenols, neutrals) without a full column.

Strong Cation Exchange (SCX) resins contain sulfonic acid groups that bind basic amines. This method effectively "filters" the reaction mixture.

Workflow Diagram

SCX_Workflow Step1 1. LOAD Dissolve crude in MeOH/DCM. Pass through SCX cartridge. Step2 2. WASH Flush with MeOH. Elutes: Neutrals, Acids, Non-polar impurities. Step1->Step2 Analyte Binds Step3 3. ELUTE Flush with 2M NH3 in MeOH. Releases: Target Amine. Step2->Step3 Impurities Removed Step4 4. CONCENTRATE Evaporate solvent. Result: Pure Free Base. Step3->Step4 Product Collected

Figure 2: SCX "Catch-and-Release" purification workflow.

Protocol
  • Conditioning: Wash SCX cartridge with MeOH.

  • Loading: Dissolve crude material in MeOH (or 5% AcOH in MeOH if solubility is poor). Load onto cartridge.

    • Mechanism:[2][3] The basic aminopyrimidine protonates and binds ionically to the sulfonic acid resin.

  • Washing: Flush with 3–5 column volumes of MeOH.

    • Result: Impurities (unreacted azetidinol, non-basic coupling reagents) pass through.

  • Elution: Flush with 2M Ammonia in Methanol .

    • Result: Ammonia displaces the target molecule, releasing it into the eluate.

  • Finish: Concentrate the ammoniacal eluate to yield the clean product.

Summary of Recommendations

ScenarioRecommended MethodKey Advantage
Standard Synthesis Method B (C18 / Basic pH) Highest purity; removes salts; easy lyophilization.
Scale-up (>5g) Method A (Silica + NH₃) Cost-effective; higher loading capacity.
Dirty Crude / Pre-cleanup Method C (SCX) Rapid removal of non-basic impurities before final column.

References

  • Vertex Pharmaceuticals. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Link

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize reaction yields and overcome common experimental hurdles.

The synthesis of this key intermediate typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a halide leaving group on an electron-deficient pyrimidine ring by the secondary amine of azetidin-3-ol.[1] The pyrimidine ring's nitrogen atoms withdraw electron density, making the carbon atoms (particularly at positions 2, 4, and 6) electrophilic and susceptible to nucleophilic attack.[2] Understanding the nuances of this mechanism is critical for troubleshooting and improving reaction outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've recovered only starting materials. What are the likely causes and how can I fix this?

Answer: Low or non-existent yield is a common issue that can typically be traced back to reaction conditions or reagent quality. Let's break down the potential causes.

Potential Cause A: Inadequate Base or Incorrect Stoichiometry The SNAr reaction requires a base to deprotonate the azetidin-3-ol nucleophile (or its salt form) and to neutralize the acid (e.g., HCl) generated during the reaction. If the base is too weak, absent, or used in insufficient quantity, the reaction will not proceed efficiently.

  • Suggested Solution:

    • Choice of Base: Employ a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3][4] Organic, non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also common choices.[5][6]

    • Stoichiometry: Use at least 2.0 equivalents of the base relative to the azetidin-3-ol salt to ensure both free-basing of the amine and neutralization of the generated acid. If starting with free azetidin-3-ol, 1.0 equivalent is for the acid byproduct. Using a slight excess (e.g., 2.2-2.5 equivalents) can be beneficial.

Potential Cause B: Improper Solvent Selection SNAr reactions are highly sensitive to the solvent. The mechanism involves the formation of a charged intermediate (a Meisenheimer complex), which must be stabilized by the solvent.[3][7]

  • Suggested Solution:

    • Use Polar Solvents: Polar aprotic solvents such as DMSO, DMF, or NMP are excellent choices as they can stabilize the charged intermediate without protonating the nucleophile.[3]

    • Consider Polar Protic Solvents: Alcohols like ethanol or isopropanol can also be used and may facilitate the reaction by hydrogen bonding.[5][6] However, be aware of the potential for competing solvolysis side reactions (see Problem 2).

Potential Cause C: Insufficient Thermal Energy Many SNAr reactions require heating to overcome the activation energy barrier for the initial nucleophilic attack.

  • Suggested Solution:

    • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Typical temperatures range from 80 °C to 130 °C.[4][8]

    • Monitor Progress: Use TLC or LC-MS to monitor the reaction's progress as you increase the temperature to find the optimal balance between reaction rate and impurity formation.

Problem 2: Significant Impurity Formation

Question: My LC-MS analysis shows the desired product mass, but also several major impurities. What are these and how can I prevent them?

Answer: Impurity generation is often a result of side reactions competing with the desired SNAr pathway. The two most common impurities are the disubstituted product and products of solvolysis.

Potential Cause A: Disubstitution on the Pyrimidine Ring If your starting material is a 4,6-dihalopyrimidine, the azetidin-3-ol can react at both positions, leading to a disubstituted impurity that can be difficult to separate.

  • Suggested Solution:

    • Control Stoichiometry: Use the pyrimidine starting material as the limiting reagent or use a stoichiometry close to 1:1. A slight excess of the pyrimidine (e.g., 1.1 equivalents) can help minimize the formation of the disubstituted product.

    • Lower Temperature: Running the reaction at the lowest effective temperature can sometimes improve selectivity for monosubstitution.

Potential Cause B: Solvolysis by Nucleophilic Solvents If you are using an alcohol (ROH) as a solvent, especially with a strong base, the corresponding alkoxide (RO⁻) can form.[6] This alkoxide is a potent nucleophile and can compete with azetidin-3-ol, leading to an alkoxy-pyrimidine impurity.

  • Suggested Solution:

    • Switch to a Polar Aprotic Solvent: The most effective way to eliminate this side reaction is to use a non-nucleophilic polar aprotic solvent like DMSO, DMF, or acetonitrile.[3]

    • Use a Weaker Base: If an alcohol solvent is necessary, consider using a weaker base like K₂CO₃ instead of stronger bases like NaOH or NaH, which are more likely to generate high concentrations of alkoxides.[3][6]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common issues in the synthesis.

TroubleshootingWorkflow Start Low Yield or Reaction Failure CheckReagents Step 1: Verify Reagents - Purity of Starting Materials? - Correct Stoichiometry? - Base Strength Adequate? Start->CheckReagents ImpurityAnalysis Impurity Detected by LC-MS/TLC Start->ImpurityAnalysis CheckConditions Step 2: Assess Conditions - Solvent Polarity? - Reaction Temperature? - Reaction Time? CheckReagents->CheckConditions Reagents OK OptimizeConditions Solution: - Increase Temperature - Switch to Polar Aprotic Solvent - Screen Different Bases CheckConditions->OptimizeConditions Conditions Suboptimal Disubstitution Disubstitution Product? (High MW Peak) ImpurityAnalysis->Disubstitution Solvolysis Solvolysis Product? (e.g., M+OCH3) ImpurityAnalysis->Solvolysis OptimizeStoichiometry Solution: - Adjust Stoichiometry - Use Pyrimidine as  Limiting Reagent Disubstitution->OptimizeStoichiometry ChangeSolvent Solution: - Switch to Aprotic Solvent (DMSO, DMF) - Use Weaker Base Solvolysis->ChangeSolvent

Caption: A systematic workflow for troubleshooting low yields and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the pyrimidine ring's nitrogen atoms? The two nitrogen atoms in the pyrimidine ring are electronegative and exert a strong electron-withdrawing inductive effect. This makes the ring electron-deficient (electrophilic). During nucleophilic attack, they can stabilize the resulting negative charge in the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C2, C4, or C6 positions (ortho/para to the nitrogens).[2] This stabilization lowers the activation energy of the reaction, making the SNAr pathway favorable.

Q2: Which halogen is the best leaving group for this SNAr reaction: Fluorine or Chlorine? Contrary to SN1 and SN2 reactions, the reactivity for SNAr leaving groups is often F > Cl > Br > I.[7][9] The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[7] Fluorine's high electronegativity makes the attached carbon atom more electrophilic and accelerates this initial attack, thus increasing the overall reaction rate. Therefore, if available, a 4-fluoro-6-aminopyrimidine derivative would likely be more reactive than its chloro counterpart.

Q3: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted organic synthesis (MAOS) is often an excellent method for accelerating SNAr reactions. Microwave heating can lead to a rapid increase in temperature and pressure (in a sealed vessel), significantly reducing reaction times from hours to minutes.

Parameter Interdependence Diagram

This diagram illustrates how key reaction parameters influence the rate and selectivity of the synthesis.

ParameterRelationships Rate Reaction Rate Selectivity Selectivity (Mono- vs. Di-) Temp Temperature Temp->Rate Increases Temp->Selectivity Decreases Base Base Strength Base->Rate Increases Base->Selectivity Can Decrease (Side Rxns) Solvent Solvent Polarity Solvent->Rate Increases

Caption: Interplay of key parameters on reaction rate and selectivity.

Data & Protocols

Table 1: Representative SNAr Reaction Conditions

This table provides a starting point for reaction optimization based on common conditions reported for similar transformations.

ComponentCondition 1Condition 2Condition 3
Pyrimidine Substrate 4,6-Dichloro-pyrimidin-2-amine4,6-Dichloro-pyrimidin-2-amine4-Chloro-6-aminopyrimidine
Nucleophile Azetidin-3-ol HClAzetidin-3-olAzetidin-3-ol
Base (Equivalents) K₂CO₃ (2.2)DIPEA (2.5)TEA (2.0)
Solvent DMFAcetonitrileEthanol
Temperature 100 °C80 °C (Reflux)80 °C (Reflux)
Time 4-8 hours12-16 hours6 hours
Typical Yield 70-85%65-80%60-75%
Primary Side Product DisubstitutionDisubstitutionSolvolysis (ethoxy-pyrimidine)
Experimental Protocol: Synthesis of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-Chloro-6-aminopyrimidine (1.0 eq)

  • Azetidin-3-ol hydrochloride (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 4-chloro-6-aminopyrimidine, azetidin-3-ol hydrochloride, and potassium carbonate.

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Begin vigorous stirring and heat the reaction mixture to 100 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench by slowly adding water.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% MeOH in DCM) to elute the final product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(6-aminopyrimidin-4-yl)azetidin-3-ol as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

References
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026). Wordpress. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (2026). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. [Link]

Sources

Troubleshooting solubility issues of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Formulation Center. I have reviewed your inquiry regarding the aqueous solubility of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol .

This molecule presents a classic medicinal chemistry paradox: it contains polar handles (hydroxyl, amine) yet often exhibits "brick-dust" behavior in neutral water due to strong intermolecular


-stacking and high crystal lattice energy. The following guide is structured to systematically diagnose and resolve these solubility bottlenecks.

Subject: Troubleshooting Aqueous Solubility of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol Status: Open Priority: High

Part 1: Diagnostic & Triage

Before altering your protocol, we must characterize the "failure mode" of the dissolution.[1]

Quick Diagnostic Checklist
ObservationProbable CauseImmediate Action
Fine suspension (cloudy) Kinetic solubility limit reached; particle size is small but undissolved.Apply Heat (40°C) and Sonication .
Large clumps/aggregates "Gummy" formation due to partial wetting; hydrophobic surface effect.[1]Pre-wet with 0.5% DMSO or Ethanol before adding water.[1]
Precipitation over time Supersaturation followed by nucleation (metastable state).[1]Check pH drift . If pH rose > 6.0, the free base precipitated.[1]
Clear but viscous Formation of hydrogel or lyotropic liquid crystal phases (rare but possible at high conc).[1]Add chaotropic salts (e.g., NaCl) to disrupt ordering.[1]

Part 2: The Core Solution (pH Manipulation)

The Science: Why Water Alone Fails

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a 4,6-diaminopyrimidine derivative .

  • Electronic State: The nitrogen atom in the azetidine ring and the exocyclic amine at position 6 donate electron density into the pyrimidine ring (resonance).[1] This renders these exocyclic nitrogens non-basic (planar,

    
    -like).[1]
    
  • The Basic Site: The proton acceptor sites are the pyrimidine ring nitrogens (N1 or N3).[1] The pKa of 4-aminopyrimidine is typically ~5.7.[1]

  • At Neutral pH (7.0): The molecule exists predominantly as a neutral free base.[1] Without a charge, the solvation energy cannot overcome the lattice energy (intermolecular H-bonds between the -OH and -NH2 groups).

Protocol A: In-Situ Salt Formation (Recommended)

Transforming the free base into a salt (cationic form) is the most robust method to achieve concentrations >10 mg/mL.[1]

Reagents:

  • 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).[1]

  • Milli-Q Water.[1]

Step-by-Step Procedure:

  • Calculate Molar Equivalent: Determine the moles of your compound (MW ≈ 166.18 g/mol ).[1] You need 1.05 equivalents of acid.[1]

  • Slurry Preparation: Suspend the solid compound in 90% of the target volume of water.[1] It will likely remain opaque.[1]

  • Acid Titration:

    • Slowly add the 1.0 M acid dropwise while stirring.

    • Monitor clarity. As the ring nitrogen protonates (

      
      ), the solution should turn clear.[1]
      
  • Final Adjustment: Once clear, adjust to the final volume with water.[1]

  • Validation: Measure pH. Target pH 4.0–4.5 for stability.

Critical Note: Avoid using Sulfuric Acid (


) as the counter-ion can sometimes bridge two molecules, causing the salt itself to precipitate (sulfate salt bridging).[1]

Part 3: Advanced Solubilization Workflows

If pH adjustment is not permissible for your assay (e.g., cell culture sensitivity), use the Co-Solvent/Surfactant System .

Workflow Visualization

The following diagram illustrates the logical decision path for solubilization based on your downstream application.

SolubilityWorkflow Start Start: Solid Compound (Free Base) CheckApp Is Acidic pH (4-5) Acceptable? Start->CheckApp AcidYes Yes: In-Situ Salt Formation CheckApp->AcidYes Standard AcidNo No: Neutral pH Required CheckApp->AcidNo Sensitive Assay ProtocolA Add 1.05 eq HCl or MSA Target pH 4.5 AcidYes->ProtocolA ClearA Clear Solution (Cationic Form) ProtocolA->ClearA CheckConc Target Conc > 1 mg/mL? AcidNo->CheckConc LowConc No (<1 mg/mL) CheckConc->LowConc HighConc Yes (>1 mg/mL) CheckConc->HighConc ProtocolB Protocol B: Pre-wet with DMSO (1%) + Warm Water (40°C) LowConc->ProtocolB ProtocolC Protocol C: Cyclodextrin Complexation (HP-β-CD) HighConc->ProtocolC

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and pH tolerance.

Protocol C: Cyclodextrin Complexation (For Neutral pH)

If you must maintain pH 7.4 (e.g., for IV injection or sensitive enzymatic assays), encapsulation is the only way to hide the hydrophobic pyrimidine core while exposing the hydrophilic exterior.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • PBS (Phosphate Buffered Saline).[1]

Method:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in PBS.[1]
    
  • Add the compound to this vehicle.[1]

  • Sonicate for 10–15 minutes at ambient temperature.

  • The cyclodextrin cavity encapsulates the aromatic pyrimidine ring, while the hydroxyl groups of the cyclodextrin and the azetidin-3-ol stay in the aqueous phase.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to make a stock and then dilute into water? A: Yes, but beware of the "Crash-Out" effect.

  • Risk: If you dissolve at 100 mM in DMSO and dilute 100x into water, the final solvent is 1% DMSO / 99% Water.[1] The compound may instantly precipitate as fine needles because the solubility in 1% DMSO is nearly identical to pure water.[1]

  • Fix: Always dilute into a stirring vortex of water to prevent local supersaturation, or use the HP-

    
    -CD  vehicle described in Protocol C as the diluent instead of pure water.
    

Q2: Why does the solution turn yellow over time? A: Aminopyrimidines are susceptible to oxidation, particularly the exocyclic amine.[1]

  • Mechanism: Formation of N-oxides or azo-dimers.[1]

  • Prevention: Degas your water (sparge with Argon/Nitrogen) and store stock solutions at -20°C. The yellowing often indicates <1% degradation but can interfere with colorimetric assays.[1]

Q3: My compound is an oil, not a solid. Is this normal? A: No. 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol should be a solid.

  • Diagnosis: If it is an oil, it likely contains residual solvent (DMF/DMSO from synthesis) or is a hygroscopic amorphous form that has absorbed atmospheric water.[1]

  • Action: Lyophilize (freeze-dry) the sample to remove solvents and induce solidification, or re-crystallize from Isopropanol/Ethanol.

References

  • Physicochemical Properties of Aminopyrimidines

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 65918602 (Related structure).

    • Relevance: Establishes the pKa baseline for aminopyrimidine derivatives (~5.7) and confirms the necessity of protonation for aqueous solubility.[1]

    • URL:[Link]

  • Solubility Enhancement Str

    • Source: Journal of Medicinal Chemistry (ACS).[1] "Improvement in Aqueous Solubility in Small Molecule Drug Discovery."

    • Relevance: Validates the use of cyclodextrins and salt formation (HCl/MSA) as standard industry protocols for planar heterocyclic amines.
    • URL:[Link]

  • Cyclodextrin Formul

    • Source: Toku-E Solubility Data Resource.[1][2]

    • Relevance: Provides comparative data on using co-solvents vs.

Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

Removing regioisomeric impurities from 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Removing Regioisomeric Impurities from 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Executive Summary

In the synthesis of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol , "regioisomeric impurity" typically refers to one of two distinct chemical challenges, depending on your starting material:

  • Chemoselective Regioisomerism (N- vs. O-arylation): When reacting azetidin-3-ol with a chloropyrimidine, the nucleophilic attack can occur via the azetidine nitrogen (desired) or the hydroxyl oxygen (impurity). This is the most common issue for this specific scaffold.

  • Positional Regioisomerism (C4 vs. C2): If you are synthesizing this compound from 2,4-dichloropyrimidine (rather than the symmetric 4,6-dichloropyrimidine), you may encounter competition between the C2 and C4 positions.

This guide focuses on the N- vs. O-arylation challenge, as it is intrinsic to the azetidin-3-ol moiety, while providing a contingency for positional isomers.

Part 1: Diagnostic & Identification

Before attempting removal, confirm the identity of the impurity. The O-linked impurity exhibits distinct physicochemical properties due to the presence of a free secondary amine.

FeatureTarget Product (N-Linked) Impurity (O-Linked)
Structure Azetidine Nitrogen attached to Pyrimidine.Azetidine Oxygen attached to Pyrimidine.
Basic Center Pyrimidine ring N / Exocyclic NH₂ (pKa ~5–6).Free Azetidine NH (pKa ~10–11).
¹H NMR (Azetidine) Protons α-to-N shifted downfield (~4.0–4.5 ppm) due to electron-deficient pyrimidine.Protons α-to-N typical of secondary amines (~3.5–3.8 ppm).
MS Fragmentation Loss of OH fragment common.Loss of Azetidine fragment common.
Retention Time (RP-HPLC) Typically later eluting (less polar at neutral pH).Typically earlier eluting (more polar/cationic at acidic pH).

Part 2: Mechanism of Impurity Formation

Understanding the formation pathway allows for prevention. The reaction of 4,6-dichloropyrimidine with azetidin-3-ol is a Nucleophilic Aromatic Substitution (SₙAr).

  • Kinetic Product (N-Attack): The amine is more nucleophilic than the alcohol, favoring N-arylation.

  • Thermodynamic/Base-Catalyzed Impurity (O-Attack): Strong bases (e.g., NaH, KOtBu) deprotonate the hydroxyl group, creating a highly nucleophilic alkoxide that competes with the amine, forming the O-linked impurity.

ReactionPath cluster_0 S_NAr Competition SM 4,6-Dichloropyrimidine + Azetidin-3-ol N_Attack N-Attack (Kinetic) Amine Nucleophile SM->N_Attack Mild Base (DIPEA) O_Attack O-Attack (Side Rxn) Alkoxide Nucleophile SM->O_Attack Strong Base (NaH) Product Target: N-Linked 1-(6-chloropyrimidin-4-yl)... N_Attack->Product Impurity Impurity: O-Linked 4-(azetidin-3-yloxy)... O_Attack->Impurity Final Final Product 1-(6-Aminopyrimidin-4-yl)... Product->Final + NH3 Final_Imp Regio-Impurity (O-Linked) Impurity->Final_Imp + NH3

Caption: Divergent SₙAr pathways. Mild bases favor the desired N-linkage, while strong bases or high temperatures increase O-linked impurity risks.

Part 3: Removal Protocol (The "pKa Swing" Method)

The most robust method to remove the O-linked impurity is pH-controlled extraction . This method exploits the massive basicity difference between the target (weakly basic pyrimidine) and the impurity (strongly basic secondary amine).

The Logic (Self-Validating System)
  • Impurity (O-linked): Contains a free azetidine secondary amine. pKa ≈ 11.0 .

  • Product (N-linked): Contains a pyrimidine-deactivated azetidine nitrogen. pKa ≈ 5.7 (pyrimidine ring).

  • Strategy: At pH 8.0–9.0 , the impurity is protonated (cationic/water-soluble), while the product is neutral (organic-soluble).

Step-by-Step Purification Guide

Step 1: Dissolution Dissolve the crude reaction mixture in a moderately polar organic solvent.

  • Recommended: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Avoid: Alcohols or DMF (prevents effective partitioning).

Step 2: The Acidic Wash (Removal of Highly Basic Impurities)

  • Prepare a Phosphate Buffer (pH 6.0) or dilute Citric Acid (pH ~5–6).

    • Note: Do not use strong acid (HCl pH 1) yet, or you will extract the product too.

  • Wash the organic layer with this buffer.

  • Result: The O-linked impurity (pKa ~11) will be protonated and move into the aqueous layer. The product (pKa ~5.7) will largely remain in the organic layer.

Step 3: The "Back-Extraction" (Recovery of Lost Product)

  • Take the aqueous wash from Step 2.

  • Adjust pH to 12-13 using NaOH.

  • Extract with DCM. This fraction will contain the O-linked impurity (now neutral). Discard this organic layer to confirm removal.

Step 4: Final Polishing (Crystallization) If trace impurity remains, exploit the solubility difference.

  • Solvent System: Ethanol/Water or Isopropanol/Heptane.

  • The N-linked product is typically more crystalline due to intermolecular H-bonding of the OH and NH₂ groups. The O-linked impurity (oily amine) often remains in the mother liquor.

Part 4: Synthesis Optimization (Prevention)

To avoid forming the impurity in the first place, adjust the reaction conditions:

  • Base Selection: Use DIPEA (Diisopropylethylamine) or TEA instead of inorganic bases (K₂CO₃, Cs₂CO₃) or hydrides (NaH). Organic bases are strong enough to scavenge HCl but too weak to deprotonate the azetidine-OH (pKa ~16).

  • Temperature: Conduct the SₙAr reaction at 0°C to Room Temperature . High heat (>80°C) promotes O-alkylation.

  • Solvent: Use Isopropanol (IPA) or n-Butanol . Protic solvents solvate the nucleophile. While they can reduce overall rate, they often suppress O-alkylation via H-bonding to the hydroxyl group.

Part 5: Contingency for Positional Isomers (C2 vs C4)

If you started with 2,4-dichloropyrimidine: You may have 1-(2-aminopyrimidin-4-yl)... or 1-(4-aminopyrimidin-2-yl)... mixtures.

  • Removal: These isomers have very similar pKa values. Acid extraction will not work.

  • Solution: Flash Chromatography on Silica.

    • Eluent: 0–10% Methanol in DCM (with 1% NH₄OH).

    • The C4-substituted isomer (more linear) often separates from the C2-substituted isomer (more "kinked") due to differences in dipole moment.

References

  • Regioselectivity of SₙAr in Pyrimidines

    • Lu, Y., et al. "Dichotomy in Regioselectivity of SₙAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 48.
    • Source:

  • Chemoselectivity of Amino-Alcohols

    • Baumann, A. N., et al. "Methods for the Synthesis of Substituted Azetines."[1] Organic Letters, 2017, 19, 5681-5684. (Discusses azetidine reactivity and N-protection strategies).

    • Source:

  • Impurity Profiling & Separation

    • John, et al. "Identified impurities are synthesized & characterized using IR, MASS & NMR spectral data." World Journal of Pharmaceutical Research, Vol 11, Issue 9, 2022.
    • Source:

Sources

Resolving stability issues of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol , a compound characterized by a strained azetidine ring coupled to an electron-rich aminopyrimidine system.[1] This specific chemotype presents unique challenges in solution, primarily driven by the thermodynamic drive to relieve ring strain under acidic conditions.

Senior Application Scientist Note: The stability of this molecule is governed by a "Push-Pull" electronic system.[1] The electron-donating azetidine nitrogen is conjugated to the electron-deficient pyrimidine ring.[1] While this conjugation stabilizes the azetidine nitrogen against protonation compared to isolated azetidines, the ring remains highly susceptible to acid-catalyzed opening (hydrolysis) and oxidative N-oxide formation. Your solution handling must strictly control pH and oxidative stress.

Part 1: Diagnostic Workflow

Use this flowchart to identify the root cause of solution instability.

DiagnosticWorkflow Start Observation: Issue in Solution Symptom1 New HPLC Peaks (Retention Time Shift) Start->Symptom1 Symptom2 Yellow/Brown Discoloration Start->Symptom2 Symptom3 Precipitation / Cloudiness Start->Symptom3 CheckPH Check Solution pH Symptom1->CheckPH Early eluting peaks? CheckOx Check Antioxidants/Light Symptom2->CheckOx CheckSolv Check Solvent/Conc. Symptom3->CheckSolv ResultAcid Diagnosis: Acid-Catalyzed Ring Opening CheckPH->ResultAcid pH < 5.0 ResultOx Diagnosis: N-Oxidation (Aminopyrimidine) CheckOx->ResultOx No protection ResultAgg Diagnosis: Aggregation or 'Salting Out' CheckSolv->ResultAgg Aqueous buffer > 10mM

Figure 1: Diagnostic decision tree for identifying chemical and physical instability modes.

Part 2: Critical Stability Issues & Solutions (FAQs)
Issue 1: Chemical Degradation (Ring Opening)

Q: I see new, early-eluting peaks on my LC-MS after 4 hours in buffer. What is happening? A: You are likely observing acid-catalyzed azetidine ring opening .[1] The azetidine ring is highly strained (~26 kcal/mol). In acidic media (pH < 5), the pyrimidine ring or the azetidine nitrogen becomes protonated. This activates the C2/C4 carbons of the azetidine ring for nucleophilic attack by water or buffer anions (e.g., chloride, phosphate), leading to the formation of a linear amino-alcohol or chlorinated impurity.

  • Mechanism: Protonation

    
     Nucleophilic Attack 
    
    
    
    Ring Cleavage.[1]
  • Solution: Maintain pH between 7.0 and 8.0 . The conjugation of the azetidine nitrogen to the pyrimidine ring reduces its basicity, making it stable at neutral pH. Avoid low pH buffers (Citrate, Acetate) and strong acids (HCl, TFA).

Issue 2: Oxidative Discoloration

Q: My clear solution turned yellow overnight. Is the compound ruined? A: This indicates oxidative degradation , likely at the exocyclic amine or the pyrimidine nitrogen (N-oxide formation). Aminopyrimidines are electron-rich and susceptible to oxidation by dissolved oxygen or peroxides found in aged solvents (especially PEG or Tween).[1]

  • Solution:

    • Degas buffers thoroughly before use.[1]

    • Add an antioxidant if permissible (e.g., 0.1% Ascorbic acid or Sodium Metabisulfite).[1]

    • Store solutions in amber vials to prevent photo-oxidation.[1]

Issue 3: Solubility & Precipitation

Q: The compound dissolves in DMSO but crashes out when added to cell culture media. A: This is a "solubility cliff." The compound is lipophilic-polar.[1] When diluted from DMSO (high solubility) into aqueous media (lower solubility), rapid precipitation occurs, often forming micro-crystals that are invisible to the naked eye but affect assay potency.

  • Solution:

    • Predilution Step: Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) before final dilution.[1]

    • Excipients: Use a solubilizer like Cyclodextrin (HP-

      
      -CD)  or a surfactant (0.01% Pluronic F-127) in the aqueous buffer before adding the compound.[1]
      
Part 3: Experimental Protocols
Protocol A: pH Stability Profiling (Stress Test)

Validate the safe pH window for your specific assay conditions.

StepActionCritical Parameter
1 Prepare 10 mM stock in DMSO.Use fresh, anhydrous DMSO.
2 Prepare buffers at pH 2.0, 4.0, 7.4, and 9.0.Do not use Chloride buffers (use Phosphate/Ammonium Bicarb) to avoid Cl- nucleophilic attack.[1]
3 Dilute stock 1:100 into each buffer (Final: 100 µM).Vortex immediately.[1]
4 Incubate at 25°C and 37°C.Sample at T=0, 1h, 4h, 24h.
5 Analyze via HPLC-UV (254 nm).Look for peak area loss > 5%.[1]
Protocol B: Recommended Formulation for In Vivo/In Vitro Use

Self-validating system for maximum stability.[1]

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Water (pH adjusted to 7.4).[1]

  • Preparation:

    • Dissolve compound in DMSO first.[1]

    • Add PEG400 and vortex.[1]

    • Slowly add water (pre-adjusted to pH 7.[1]4) with stirring.

    • Check pH final: If < 6.5, adjust carefully with dilute NaOH.

Part 4: Mechanistic Visualization

Pathway: Acid-Mediated Azetidine Ring Opening This diagram illustrates why acidic conditions must be avoided.[1]

RingOpening Intact Intact Molecule (Strained Azetidine) Protonation Protonation (pH < 5) Intact->Protonation + H+ Activated Activated Species (Unstable) Protonation->Activated Attack Nucleophilic Attack (H2O / Cl-) Activated->Attack Degradant Ring-Opened Product (Linear Amino-Alcohol) Attack->Degradant Strain Release

Figure 2: Mechanism of acid-catalyzed degradation.[1] Protonation activates the strained ring, allowing weak nucleophiles (water) to cleave the C-N bond.

References
  • Vertex Pharmaceuticals. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [1]

  • BenchChem. (2025).[1][2] Stability issues of Aminopyrimidines in solution. Technical Support Database. [1]

  • Trissel, L.A., et al. (2002).[3] Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.

  • National Institutes of Health (NIH). (2021).[1] Azetidines of pharmacological interest: Ring strain and stability. PubMed.[1]

Sources

Technical Support Center: Troubleshooting LC-MS Peak Tailing for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically peak tailing, encountered during LC-MS analysis. By understanding the chemical nature of this molecule and its potential interactions within the LC system, you can systematically troubleshoot and achieve optimal peak symmetry for reliable quantification.

Understanding the Analyte: 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a polar molecule containing basic functional groups, including an aminopyrimidine and an azetidine ring. These structural features are prone to strong interactions with the stationary phase in reversed-phase liquid chromatography (RPLC), often leading to asymmetrical peak shapes, most notably peak tailing. The primary cause of this is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases[1][2][3][4].

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and provides a systematic approach to troubleshooting peak tailing for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol.

Q1: My peak for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is tailing. What is the most likely cause?

Peak tailing for a polar, basic compound like 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase[4][5]. Specifically, the basic amine functionalities of your molecule can interact with acidic silanol groups (Si-OH) that are present on the surface of silica-based columns[2][3][6]. These interactions result in a portion of the analyte molecules being retained longer than the bulk, leading to a "tail" on the peak[7].

Initial Diagnostic Steps:

  • Assess the extent of tailing: Calculate the USP tailing factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates a problem that needs to be addressed[3]. Many methods require a tailing factor below a specified limit.

  • Check for column overload: Dilute your sample and inject a smaller volume. If the peak shape improves, you may be overloading the column[1][2].

  • Verify system integrity: Ensure that there are no leaks in the system and that all fittings are secure. Extra-column dead volume from long or wide tubing can also contribute to peak tailing[6].

Q2: How can I mitigate silanol interactions to improve peak shape?

There are several effective strategies to minimize the impact of silanol interactions:

  • Mobile Phase pH Adjustment:

    • Low pH: Operating at a low pH (e.g., pH 2.5-3.0) using an acidic modifier like formic acid will protonate the silanol groups, reducing their ability to interact with your protonated basic analyte[2][3][4][8].

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH 9-10) will deprotonate your basic analyte, making it neutral and less likely to interact with the now-ionized silanol groups. This can also increase retention for polar basic compounds[6][9][10]. Modern hybrid or bidentate bonded columns are designed to be stable at higher pH values[6][9].

  • Choice of Mobile Phase Additive:

    • Formic Acid (FA): Commonly used in LC-MS due to its volatility, it helps to control pH but has weak ion-pairing capabilities[11][12].

    • Trifluoroacetic Acid (TFA): A stronger acid and a good ion-pairing agent that can improve peak shape by masking silanol interactions. However, TFA is known to cause significant ion suppression in the mass spectrometer and is often avoided for MS applications[11][12][13].

    • Difluoroacetic Acid (DFA): Offers a compromise with better ion-pairing than formic acid and less ion suppression than TFA, often resulting in improved peak shape and good MS sensitivity[12][13].

    • Buffers: Using a buffer like ammonium formate or ammonium acetate can help maintain a stable pH and the ammonium ions can compete with the analyte for interaction with active sites, thereby improving peak shape[6][14].

  • Column Selection:

    • End-capped Columns: Choose columns that are "end-capped," a process that chemically derivatizes many of the residual silanol groups, making them less available for interaction[2][3].

    • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol interactions[6].

    • Silica Hydride Columns: These columns have a surface with significantly fewer silanol groups, making them an excellent choice for analyzing polar compounds that are prone to tailing on traditional silica columns[15].

    • HILIC Columns: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase, offering better retention and peak shape[16][17][18].

Systematic Troubleshooting Workflow

If you are experiencing peak tailing with 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol, follow this systematic workflow to identify and resolve the issue.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing cluster_mobile_phase Mobile Phase Adjustments cluster_column Column & Hardware start Peak Tailing Observed (Tf > 1.2) check_overload Q: Is the column overloaded? A: Reduce sample concentration/volume. start->check_overload check_system Q: Is the system sound? A: Check for leaks, dead volume. check_overload->check_system [Peak shape still poor] solution Symmetrical Peak Achieved (Tf < 1.2) check_overload->solution [Peak shape improves] mobile_phase_opt Mobile Phase Optimization check_system->mobile_phase_opt [System OK] check_system->solution [Problem found & fixed] adjust_ph Adjust Mobile Phase pH (Low: 2.5-3.0 or High: 9-10) mobile_phase_opt->adjust_ph column_opt Column Optimization use_endcapped Use High-Purity, End-capped Column column_opt->use_endcapped adjust_ph->solution [Peak shape improves] change_additive Change/Add Mobile Phase Additive (e.g., Ammonium Formate, DFA) change_additive->column_opt change_additive->solution [Peak shape improves] use_endcapped->solution [Peak shape improves] consider_alt_phase Consider Alternative Stationary Phase (e.g., Polar-Embedded, Silica Hydride, HILIC) use_endcapped->consider_alt_phase [If necessary] consider_alt_phase->solution

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Modification

This protocol details how to adjust the mobile phase pH to mitigate peak tailing.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid (FA), ~99% purity

  • Ammonium hydroxide (NH₄OH), ~25% solution

  • Calibrated pH meter

Procedure:

  • Low pH Mobile Phase (Target pH ~2.7):

    • Prepare Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid (0.1% v/v). Mix thoroughly.

    • Prepare Mobile Phase B: To 999 mL of ACN or MeOH, add 1 mL of formic acid (0.1% v/v). Mix thoroughly.

    • Equilibrate your column with the new mobile phase conditions.

    • Inject your sample and evaluate the peak shape.

  • High pH Mobile Phase (Target pH ~10):

    • Caution: Ensure your column is stable at high pH.

    • Prepare Mobile Phase A: To 1 L of HPLC-grade water, add ammonium hydroxide dropwise until the pH reaches 10.0.

    • Prepare Mobile Phase B: Use 100% ACN or MeOH.

    • Equilibrate the column thoroughly. High pH can take longer to equilibrate.

    • Inject your sample and evaluate the peak shape.

Protocol 2: Evaluating Different Mobile Phase Additives

Objective: To compare the effect of different additives on peak shape.

AdditiveConcentrationProsCons
Formic Acid 0.1%MS-friendly, good for low pH.Weak ion-pairing, may not fully resolve tailing[11][12][19].
Ammonium Formate 10 mMMS-friendly, provides buffering capacity, can improve peak shape[14].May require more frequent source cleaning.
Difluoroacetic Acid 0.05% - 0.1%Good compromise between peak shape and MS sensitivity[12][13].Less common than FA or TFA.

Procedure:

  • Prepare mobile phases as described in Protocol 1, but substitute the additive as per the table above.

  • For ammonium formate, dissolve the appropriate amount in the aqueous mobile phase (Mobile Phase A).

  • Systematically test each additive, ensuring the column is fully equilibrated before each new set of conditions.

  • Compare the chromatograms, paying close attention to the peak tailing factor, retention time, and signal intensity in the mass spectrometer.

Data Summary: Expected Outcomes

The following table summarizes the potential impact of troubleshooting actions on key chromatographic parameters for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol.

Action TakenExpected Impact on Tailing FactorExpected Impact on Retention TimePotential Side Effects
Decrease Mobile Phase pH (e.g., to 2.7) DecreaseLikely DecreaseMay lose retention for the polar analyte.
Increase Mobile Phase pH (e.g., to 10) DecreaseLikely IncreaseRequires pH-stable column; potential for silica dissolution on standard columns[3].
Add Buffer (e.g., 10mM Ammonium Formate) DecreaseMinor ChangeCan improve reproducibility[6].
Switch to a High-Purity, End-capped Column Significant DecreaseMinor ChangeThis is often the most effective long-term solution[2][3].
Reduce Sample Load DecreaseNo ChangeConfirms column overload as a contributing factor[1].

Final Recommendations

For the analysis of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol, a systematic approach is key to resolving peak tailing.

  • Start with Mobile Phase Optimization: Adjusting the pH is often the quickest way to see an improvement. A low pH (around 2.7-3.0) with 0.1% formic acid is a good starting point for MS compatibility[4].

  • Use an Appropriate Column: A high-purity, end-capped C18 column is recommended. If tailing persists, consider a column with a polar-embedded phase or a silica-hydride-based column[6][15].

  • Consider Additives: If pH adjustment alone is insufficient, the addition of a buffer like 10 mM ammonium formate can provide the necessary improvement in peak shape without significantly compromising MS sensitivity[14].

By following these guidelines, you can effectively troubleshoot and eliminate peak tailing, leading to more accurate and reproducible LC-MS results for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Grover, S. J., et al. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA? Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • McCalley, D. V. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Lu, W., et al. (2013, October 1). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. Journal of Chromatography B. Retrieved from [Link]

  • LCGC International. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Cogent TYPE-C columns. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • Chromatography Forum. (2008, December 31). peak tailing and disappearing peak in LC/MS/MS. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). UNDERTHE - HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2026, January 5). (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • Agilent. (n.d.). A Look at Column Choices. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Aminopyridin-3-yl)methyl]azetidin-3-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-aminopyridin-2-yl)azetidin-3-ol. Retrieved from [Link]

  • American Elements. (n.d.). 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones. Retrieved from [Link]

  • Inxight Drugs - ncats. (n.d.). 2-(4-AMINO-6-(1-(3-(CYANOMETHYL)-1-(ETHYLSULFONYL)AZETIDIN-3-YL)-1H-PYRAZOL-4-YL)PYRIMIDIN-5-YL)ACETIC ACID. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are paramount. 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol stands as a molecule of interest, combining the biologically significant aminopyrimidine scaffold with a strained azetidine ring, a structural motif increasingly utilized to modulate physicochemical properties. Accurate structural elucidation is the bedrock of drug discovery, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the cornerstone of this process.

This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with structurally related compounds. This approach not only offers a robust framework for the characterization of this target molecule but also serves as a practical guide for the spectral analysis of similarly complex heterocyclic systems.

The Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol presents a unique set of proton environments. The predicted ¹H NMR spectrum is a composite of signals arising from the aminopyrimidine and azetidin-3-ol moieties. The following is a detailed breakdown of the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Molecular Structure with Proton Labeling:

cluster_0 Experimental cluster_1 Analysis & Interpretation cluster_2 Validation SamplePrep Sample Preparation DataAcquisition Data Acquisition (NMR Spectrometer) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Referencing) DataAcquisition->DataProcessing PeakAnalysis Peak Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->PeakAnalysis CouplingAnalysis Coupling Constant Analysis PeakAnalysis->CouplingAnalysis StructureElucidation Structure Elucidation CouplingAnalysis->StructureElucidation Comparison Comparison with Predicted & Analogous Spectra StructureElucidation->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: A workflow diagram for the ¹H NMR spectral analysis of a novel compound.

Conclusion

The ¹H NMR spectral analysis of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol, while predictive in this guide, is founded on well-established principles of NMR spectroscopy and supported by experimental data from analogous structures. The detailed prediction of chemical shifts, multiplicities, and coupling constants provides a strong benchmark for researchers working on the synthesis and characterization of this and related heterocyclic compounds. By following the outlined experimental protocol and analytical workflow, scientists can confidently elucidate the structure of novel molecules, a critical step in the advancement of drug discovery and development.

References

Baxendale Group. Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry, 2005, Vol. 7, No. 3 485. [1]ChemicalBook. 4-Aminopyrimidine(591-54-8) 1H NMR spectrum. [2]Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [3]PMC. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. February 10, 2021. [4]Oregon State University. 1H NMR Chemical Shift. March 09, 2022. [5]Chemistry Steps. NMR Chemical Shift Values Table. August 01, 2024. [6]ResearchGate. (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. June 27, 2016. [7]Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. October 08, 2024. [8]Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [9]University of California, Los Angeles. Table of characteristic proton NMR chemical shifts. [10]MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. January 21, 2023.

Sources

13C NMR chemical shifts for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the structural validation of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol using Carbon-13 Nuclear Magnetic Resonance (


C NMR).

While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula (


), it fails to distinguish regioisomers or tautomeric states. 

C NMR provides the "backbone fingerprint" required for regulatory submission. This guide compares the target molecule against common synthetic precursors and details the specific chemical shift diagnostics required to certify the structure.

Part 1: Structural Analysis & Assignment Logic

The molecule consists of two distinct domains: an electron-deficient pyrimidine ring and a strained, saturated azetidine ring .

The Diagnostic "Fingerprint" Table (DMSO- )

Predicted shifts based on fragment analysis and analogous 4,6-diaminopyrimidine systems.

Carbon PositionTypeApprox. Shift (

, ppm)
Diagnostic Criteria & HMBC Correlations
Pyrimidine C2

(CH)
157.0 – 159.0 Most deshielded CH. Correlations to Pyrimidine-H5.
Pyrimidine C4

(C-N)
161.0 – 163.0 Quaternary. Key HMBC correlation to Azetidine protons (

).
Pyrimidine C6

(C-

)
163.0 – 165.0 Quaternary. Distinct from C4 due to primary amine substituent.
Pyrimidine C5 CH82.0 – 85.0 CRITICAL DIAGNOSTIC. Highly shielded aromatic CH due to ortho-amino donation.
Azetidine C3' CH-OH60.0 – 62.0 Doublet in HSQC. Shifted downfield by hydroxyl group.
Azetidine C2'/C4'

58.0 – 60.0 Symmetric broad signals. Correlate to Pyrimidine C4.[1]

Technical Insight: The most common error in assigning this structure is misidentifying C5 . In unsubstituted pyrimidine, C5 resonates ~120 ppm. The introduction of two amino-type nitrogens at positions 4 and 6 pushes this signal dramatically upfield to ~83 ppm , a region typically associated with


 carbons.

Part 2: Comparative Analysis (Alternatives & Scenarios)

Comparison A: Target vs. Precursor (4-Amino-6-chloropyrimidine)

In synthesis, it is vital to confirm the displacement of the Chloride by the Azetidine.

FeaturePrecursor (Cl-Pyrimidine)Product (Azetidine-Pyrimidine)Validation Logic
C4 Shift (Ipso) ~160 ppm (C-Cl)~162 ppm (C-N)Minimal shift change (ambiguous).
C5 Shift (Ortho) ~100-105 ppm~83 ppm Definitive. The amine is a stronger electron donor than Cl, shielding C5 significantly.
Aliphatic Region Empty3 Signals (58-62 ppm) Appearance of Azetidine carbons confirms coupling.
Comparison B: Solvent Selection (DMSO- vs. MeOD)
  • Recommendation: DMSO-

    
      is the superior solvent for this application.
    
    • Reasoning: The exchangeable protons (-OH and -

      
      ) are often visible in DMSO, allowing for 2D (HMBC) correlations between the N-H protons and the ring carbons. In Methanol-
      
      
      
      (MeOD), these protons exchange with deuterium and disappear, removing critical connectivity data.

Part 3: Experimental Protocol (Self-Validating System)

To ensure "Trustworthiness" (E-E-A-T), the acquisition parameters must account for the long relaxation times of the quaternary carbons (C4, C6).

Protocol: Quantitative


C NMR (Inverse Gated Decoupling) 
  • Concentration: Dissolve 20-30 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Relaxation Agent: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Why? This paramagnetic agent shortens the

      
       relaxation time of quaternary carbons (C2, C4, C6), ensuring their signals are quantitative and visible without excessively long scans.
      
  • Pulse Sequence: zgig (Inverse Gated).

    • D1 (Relaxation Delay): 2.0 - 3.0 seconds (with Cr(acac)

      
      ).
      
    • Scans: 1024 - 4096 (Signal-to-Noise > 50:1).

  • Processing: Line broadening (LB) = 1.0 - 3.0 Hz.

Part 4: Visualization of Workflow

Diagram 1: Structural Assignment Workflow

This flowchart illustrates the logical steps to confirm the structure, moving from 1D data to 2D connectivity.

NMR_Workflow Start Sample: 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol Acquisition Acquire 1D 13C & 1H NMR (DMSO-d6) Start->Acquisition Check_Aliphatic Check 50-70 ppm region Acquisition->Check_Aliphatic Check_Aromatic Check 80-170 ppm region Acquisition->Check_Aromatic Decision_Azetidine Are Azetidine peaks present? (58-62 ppm) Check_Aliphatic->Decision_Azetidine Decision_C5 Is C5 shielded? (< 90 ppm) Check_Aromatic->Decision_C5 HMBC_Step Run 2D HMBC (Long-range coupling) Decision_Azetidine->HMBC_Step Yes Conclusion_Fail FAIL: Check for Hydrolysis or Starting Material Decision_Azetidine->Conclusion_Fail No Decision_C5->HMBC_Step Yes Decision_C5->Conclusion_Fail No Conclusion_Pass PASS: Structure Confirmed (C4-Azetidine Correlation Verified) HMBC_Step->Conclusion_Pass

Caption: Logical decision tree for validating the target structure using 1D and 2D NMR data.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the azetidine is attached to the pyrimidine.

Connectivity cluster_legend Legend Azetidine_H Azetidine Protons (H2'/H4') Pyrim_C4 Pyrimidine C4 (Quaternary ~162 ppm) Azetidine_H->Pyrim_C4 3J Coupling (Definitive Link) Pyrim_C5 Pyrimidine C5 (CH ~83 ppm) Pyrim_H5 Pyrimidine H5 (Proton) Pyrim_H5->Pyrim_C4 2J Coupling Pyrim_C6 Pyrim_C6 Pyrim_H5->Pyrim_C6 2J Coupling Key1 Red Arrow = Critical Linkage Proof

Caption: HMBC connectivity map. The correlation between Azetidine protons and Pyrimidine C4 is the primary structural proof.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift principles).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Azetidin-3-ol and Pyrimidine fragment shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on C-N coupling and solvent effects).

Sources

A Comparative Guide to the Bioactivity of Azetidin-3-ol and Pyrrolidin-3-ol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Three-Dimensional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the focus has progressively shifted from flat, aromatic molecules to sp³-rich, three-dimensional scaffolds.[1][2][3] These structures offer superior spatial diversity, enabling more precise and potent interactions with complex biological targets while often improving physicochemical properties crucial for a drug candidate's success. Among the most valuable of these scaffolds are saturated nitrogen-containing heterocycles. This guide provides an in-depth comparison of two such privileged structures: the four-membered azetidin-3-ol and the five-membered pyrrolidin-3-ol.

While structurally similar, the single-carbon difference between these rings imparts distinct conformational and physicochemical characteristics that profoundly influence their biological activity, metabolic stability, and overall suitability for specific therapeutic applications. For researchers and drug development professionals, understanding these nuances is critical for rational scaffold selection and the design of next-generation therapeutics. We will dissect the structural underpinnings, compare key properties with supporting data, and provide practical experimental context to guide your research.

Part 1: Structural and Conformational Analysis - The Architectural Foundation of Bioactivity

The seemingly minor difference in ring size between azetidine and pyrrolidine creates a cascade of structural and conformational distinctions that are fundamental to their function.

Azetidin-3-ol: The Rigid Contender The four-membered azetidine ring is characterized by significant ring strain.[4][5] This strain results in a more rigid, conformationally constrained structure. While this limits the scaffold's ability to adapt to various binding pockets, it offers a distinct advantage: it pre-organizes substituents into well-defined vectors. This structural rigidity can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity. The sp³-rich nature of the azetidine scaffold further enhances its three-dimensionality, a sought-after trait in modern drug design.[1][4]

Pyrrolidin-3-ol: The Flexible Explorer In contrast, the five-membered pyrrolidine ring is significantly more flexible. It readily adopts non-planar "envelope" and "twist" conformations through a low-energy process known as pseudorotation.[3][6][7] This conformational dynamism allows the pyrrolidine scaffold and its substituents to explore a wider conformational space, enabling it to achieve an optimal fit within a binding site through induced-fit mechanisms.[3][6] This flexibility, however, can come at the cost of a higher entropic penalty upon binding compared to its more rigid azetidine counterpart.

G cluster_azetidine Azetidin-3-ol Scaffold cluster_pyrrolidine Pyrrolidin-3-ol Scaffold cluster_outcome Impact on Bioactivity A1 Four-Membered Ring A2 High Ring Strain A1->A2 A3 Conformational Rigidity A2->A3 A4 Lower Entropic Penalty on Binding A3->A4 A5 Well-Defined Substituent Vectors A3->A5 O3 Pharmacokinetics A3->O3 O1 Potency A4->O1 O2 Selectivity A5->O2 P1 Five-Membered Ring P2 Low Ring Strain P1->P2 P3 Conformational Flexibility (Pseudorotation) P2->P3 P4 Higher Entropic Penalty on Binding P3->P4 P5 Adaptable to Binding Site P3->P5 P3->O3 P5->O1

Caption: Workflow for an in vitro STAT3 inhibition EMSA experiment.

Step-by-Step Methodology:

  • Preparation of Nuclear Extracts:

    • Culture human cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).

    • Harvest cells and lyse the plasma membrane using a hypotonic buffer.

    • Centrifuge to pellet the nuclei.

    • Extract nuclear proteins using a high-salt buffer. The rationale is to isolate the transcription factors, including STAT3, which reside in the nucleus.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Inhibitor Incubation:

    • In a series of microcentrifuge tubes, pre-incubate a fixed amount of nuclear extract with increasing concentrations of the test compound (azetidin-3-ol or pyrrolidin-3-ol derivative).

    • This step allows the inhibitor to bind to its target (STAT3) before the DNA probe is introduced. A 30-minute incubation at room temperature is typical.

  • DNA Probe Binding Reaction:

    • Add a radiolabeled high-affinity sis-inducible element (hSIE) DNA probe, which is a known binding site for STAT3.

    • Incubate for an additional 20-30 minutes to allow the formation of STAT3-DNA complexes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage. The principle is that protein-DNA complexes will migrate slower through the gel matrix than the free, unbound DNA probe.

  • Visualization and Quantification:

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

    • The resulting bands correspond to the STAT3:DNA complexes.

    • Quantify the intensity of the bands using densitometry software (e.g., ImageJ).

  • Data Analysis:

    • Plot the percentage of STAT3:DNA complex formation against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce complex formation by 50%).

Conclusion: Strategic Scaffold Selection for Optimized Drug Design

The choice between an azetidin-3-ol and a pyrrolidin-3-ol scaffold is not arbitrary but a strategic decision in drug design.

  • The azetidin-3-ol scaffold is an excellent choice when the goal is to enhance properties like aqueous solubility and metabolic stability , or when a rigid, conformationally defined presentation of substituents is required to maximize potency for a specific target. Its lower lipophilicity makes it a powerful tool for "de-greasing" a lead compound and improving its drug-like properties. [1][2][4]

  • The pyrrolidin-3-ol scaffold offers greater conformational flexibility , making it a versatile building block for exploring a wider range of chemical space and achieving an induced fit at the target site. [3][6]It remains a foundational and highly successful scaffold across virtually all therapeutic areas.

Ultimately, the optimal choice depends on the specific challenges of a drug discovery program. Often, both scaffolds are synthesized and tested in parallel to empirically determine which one provides the best balance of potency, selectivity, and pharmacokinetic properties. This comparative approach, grounded in an understanding of their intrinsic structural and physicochemical differences, empowers medicinal chemists to rationally design and develop safer, more effective medicines.

References

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. PubMed. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • azetidin-3-ol. ChemBK. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available at: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available at: [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • (3S)-pyrrolidin-3-ol. PubChem. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. Available at: [Link]

  • (R)-(+)-3-PYRROLIDINOL. ChemBK. Available at: [Link]

  • Conformational preferences of proline analogues with different ring size. PubMed. Available at: [Link]

Sources

Comparative Solubility Study of Aminopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine scaffold represents a privileged structure in kinase inhibitor development (e.g., Imatinib, Dasatinib). However, its utility is frequently compromised by poor aqueous solubility, classified often as BCS Class II or IV. This guide provides a comparative technical analysis of aminopyrimidine solubility, focusing on the interplay between crystal lattice energy and solvation thermodynamics. We present validated experimental protocols for thermodynamic solubility assessment and offer data-driven strategies for structural optimization.

Structural Basis of Solubility: The "Brick Dust" Challenge

To optimize solubility, one must first understand the molecular origins of insolubility in this class. Aminopyrimidines typically exhibit "Brick Dust" behavior—high melting points (>200°C) and low aqueous solubility—driven by strong intermolecular interactions rather than high lipophilicity alone.

The Lattice Energy Trap

The 2-aminopyrimidine core is planar. The exocyclic amine acts as a hydrogen bond donor, while the ring nitrogens act as acceptors. In the solid state, this facilitates the formation of robust centrosymmetric dimers or ribbons.

  • Mechanism: High lattice energy (

    
    ) opposes dissolution.
    
  • Observation: Unsubstituted aminopyrimidines often show solubility

    
     despite moderate LogP.
    
The pKa Critical Node

The pyridine-like nitrogen (N1/N3) typically has a pKa between 3.0 and 5.0.

  • pH < pKa: Protonation disrupts the planar crystal packing and increases solvation enthalpy, drastically improving solubility.

  • pH > pKa: The molecule exists as a neutral free base, reverting to its insoluble, lattice-stable form.

Comparative Case Study: Imatinib vs. Dasatinib[1][2][3]

The following data illustrates how structural modifications and salt forms alter the solubility profile of aminopyrimidine derivatives.

Table 1: Physicochemical Profile Comparison

FeatureImatinib (Mesylate)Dasatinib (Monohydrate)Structural Insight
Core Scaffold 2-Aminopyrimidine2-Aminothiazole/pyrimidineDasatinib is more lipophilic (LogP ~2.7).
Solubilizing Group N-methylpiperazineHydroxyethyl-piperazinePiperazine is crucial for lysosomal trapping and solubility.
pKa (Basic) ~8.1 (Piperazine), ~3.7 (Py)6.8, 3.1Imatinib is more ionized at physiological pH.
Solubility (pH 1.0) > 100 mg/mL~49.6 mg/mLBoth highly soluble when fully protonated.[1]
Solubility (pH 6.8) ~0.2 mg/mL< 0.001 mg/mLRapid precipitation of Dasatinib at intestinal pH.
Classification BCS Class IIBCS Class IIPermeability limited vs. Solubility limited.

Data synthesized from Bristol-Myers Squibb and Novartis publications [1, 2].[2]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the equilibrium solubility of a solid compound in a specific solvent at a defined temperature. This protocol is superior to kinetic (precipitation) methods for formulation development.

Reagents & Equipment
  • Buffer Systems: 0.1N HCl (pH 1.0), Phosphate buffer (pH 6.8), FaSSIF (biorelevant media).

  • Vessels: Chemically inert glass vials (borosilicate).

  • Agitation: Orbital shaker with temperature control (

    
    ).
    
  • Separation: PVDF Syringe filters (0.22

    
    ) or Ultracentrifugation (for colloids).
    
Step-by-Step Workflow
  • Saturation: Add excess solid compound (approx. 2-5 mg) to 1 mL of buffer. Visual presence of solid is mandatory.

  • Equilibration: Agitate for 24–48 hours. Note: Aminopyrimidines may form gels; ensure free-flowing suspension.

  • pH Check: Measure pH at the end of incubation. Dissolved basic drugs can shift buffer pH.

  • Separation: Centrifuge at 10,000 rpm for 10 min or filter. Critical: Saturate filter with 200

    
     of filtrate first to prevent drug adsorption.
    
  • Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve.

Visualization: Solubility Screening Workflow

Solubility_Workflow Start Compound Synthesis (Solid Form) Solvent_Add Add Buffer/Solvent (Excess Solid) Start->Solvent_Add Agitate Agitate 24-48h @ 25°C Solvent_Add->Agitate Check_Solid Solid Persists? Agitate->Check_Solid Add_More Add more solid Check_Solid->Add_More No Measure_pH Measure Final pH Check_Solid->Measure_pH Yes Add_More->Agitate Separate Centrifuge/Filter (Pre-sat filter) Measure_pH->Separate Analyze HPLC-UV/MS Quantification Separate->Analyze

Figure 1: Standardized thermodynamic solubility workflow (OECD 105 adapted) ensuring equilibrium conditions.

Optimization Strategies: Engineering the Scaffold

When a lead aminopyrimidine shows poor solubility (< 10


), the following structural modifications are validated to disrupt crystal packing or enhance solvation.
Strategic Substitutions
  • Solubilizing Tails: Introduction of flexible, polar groups (morpholine, N-methyl piperazine) at the C4 or C6 position. This introduces entropy (floppiness) and breaks planar stacking.

  • Ortho-Substitution: Placing a group (e.g., Methyl, Cl) ortho to the amino linkage forces the rings to twist out of coplanarity, reducing lattice energy (

    
    ).
    
Salt Selection Logic

For aminopyrimidines (Weak Bases):

  • Mesylate (Methanesulfonate): Often preferred (e.g., Imatinib) because it breaks the strong H-bond network of the free base more effectively than Cl-.

  • HCl: Common, but risk of "Common Ion Effect" in the stomach (high Cl- concentration) which can suppress solubility in vivo.

Visualization: SAR Decision Tree

SAR_Strategy Problem Low Solubility (<10 µg/mL) Check_MP Melting Point > 200°C? Problem->Check_MP BrickDust Issue: High Lattice Energy (Brick Dust) Check_MP->BrickDust Yes GreaseBall Issue: High Lipophilicity (Grease Ball) Check_MP->GreaseBall No Sol_A Strategy A: Disrupt Planarity (Ortho-substituents) BrickDust->Sol_A Sol_C Strategy C: Salt Formation (Mesylate/Tosylate) BrickDust->Sol_C Sol_B Strategy B: Add Polar Group (Morpholine/Piperazine) GreaseBall->Sol_B

Figure 2: Decision matrix for structural optimization based on physicochemical properties.

References

  • Bristol-Myers Squibb. (2007).[1][2] Sprycel (Dasatinib) Prescribing Information. U.S. Food and Drug Administration.[3][2]

  • Novartis. (2001). Gleevec (Imatinib Mesylate) Clinical Pharmacology. Novartis Pharmaceuticals.

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • Li Di, & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).

  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems. AAPS Journal.

Sources

Technical Validation Guide: Assay Interference Profiling of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In High-Throughput Screening (HTS), distinguishing genuine pharmacological modulation from assay interference is the primary bottleneck in hit-to-lead progression.[1] This guide provides a technical framework for validating 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol (herein referred to as APA-3 ).[1]

APA-3 represents a hydrophilic fragment chemotype often utilized in kinase and protein-protein interaction (PPI) discovery.[1] Unlike lipophilic "frequent hitters," its physicochemical profile suggests a low probability of colloidal aggregation but a moderate risk of optical interference in the UV range and potential metal chelation.

Physicochemical Context[1][2][3][4][5][6][7]
  • Structure: Pyrimidine core (H-bond acceptor) linked to an azetidin-3-ol (solubilizing group).[1]

  • LogP (Predicted): ~ -0.5 to 0.5 (Highly Polar).[1]

  • Primary Interference Risk: UV-range autofluorescence, metal chelation (metalloenzymes).[1]

  • Secondary Interference Risk: Covalent reactivity (low, unless activated), Aggregation (low).

Mechanism of Action: Interference vs. Binding

To validate APA-3 , one must experimentally distinguish between specific binding and three common interference mechanisms: Colloidal Aggregation , Optical Interference , and Redox Cycling .

Diagram 1: The HTS Triage Logic

This flowchart illustrates the decision matrix for validating APA-3 against common interference modes.

TriageLogic Hit HTS Hit: APA-3 InSilico 1. In Silico Filter (PAINS/Aggregator) Hit->InSilico ExpVal 2. Experimental Validation InSilico->ExpVal Pass Detergent Detergent Sensitivity (Triton X-100) ExpVal->Detergent Optical Spectral Scanning (Abs/Em) ExpVal->Optical Redox Redox Cycling (Resazurin/H2O2) ExpVal->Redox TrueHit VALIDATED HIT (Specific Binder) Detergent->TrueHit IC50 Stable FalsePos FALSE POSITIVE (Interferer) Detergent->FalsePos IC50 Shift > 3x Optical->TrueHit Silent Spectrum Optical->FalsePos Overlap w/ Signal Redox->TrueHit No H2O2 Gen Redox->FalsePos H2O2 Production

Caption: Decision matrix for triaging APA-3. Green paths indicate validation; red paths indicate interference.

Comparative Analysis: APA-3 vs. Known Interferers[1]

The following table contrasts APA-3 with standard "bad actors" used as positive controls for interference. Use these comparators to benchmark your assay.

FeatureAPA-3 (Target)Rottlerin (Comparator A)Quercetin (Comparator B)[1]Resveratrol (Comparator C)
Primary Class Fragment / Kinase Hinge BinderColloidal AggregatorOptical / Chelation InterfererRedox Cycler
Mechanism Specific H-bond interactionsSequesters enzyme in micelleAbsorbs/Fluoresces @ 350-450nmGenerates H₂O₂ in buffer
Detergent Test Stable IC₅₀ (Expected)IC₅₀ increases >10-foldStable IC₅₀Stable IC₅₀
Spectral Scan Absorbance < 300nm (UV)Absorbance > 400nmFluorescence @ 450-550nmSilent (mostly)
Thiol Reactivity Low/NoneLowHigh (Quinone methide)High (Oxidation)
Risk Profile Low (Clean Hit)High (False Positive)Medium (Assay dependent)High (Redox dependent)

Experimental Protocols

Protocol A: Detergent-Mediated Aggregation Profiling

Purpose: To rule out promiscuous inhibition via colloidal sequestration.[1]

Theory: Small molecules like APA-3 are highly soluble due to the azetidin-3-ol moiety.[1] However, if the aminopyrimidine core induces stacking, it may form colloids. Colloids are disrupted by non-ionic detergents (e.g., Triton X-100, Tween-80). If the IC₅₀ of APA-3 increases significantly (loss of potency) upon adding detergent, the compound is likely an aggregator.

Materials:

  • Assay Buffer (Standard for your target).

  • Freshly prepared Triton X-100 (0.01% and 0.1% v/v).

  • APA-3 (10 mM DMSO stock).[1]

  • Rottlerin (Positive Control for aggregation).

Workflow:

  • Preparation: Prepare two parallel assay plates.

    • Plate A: Standard Buffer (0% or low detergent).

    • Plate B: High Detergent Buffer (0.05% - 0.1% Triton X-100).[1]

  • Dosing: Perform an 8-point dose-response curve for APA-3 and Rottlerin (0.1 nM to 100 µM).

  • Incubation: Incubate with target enzyme/protein for 30 minutes at RT.

  • Readout: Measure activity.

  • Analysis: Calculate the ratio of IC₅₀ values:

    
    
    

Interpretation:

  • Ratio ≈ 1.0 (0.5 - 2.0): Valid, specific interaction.[1] (Expected for APA-3).[1]

  • Ratio > 3.0: Strong evidence of aggregation-based interference.[1] (Expected for Rottlerin).

Protocol B: Spectral Interference Scanning

Purpose: To ensure APA-3 does not quench or mimic the assay signal.[1]

Theory: Aminopyrimidines absorb in the UV region. If your assay uses a UV readout (e.g., A280 for protein or A340 for NADH/NADPH), APA-3 may mask the signal.

Workflow:

  • Dilution: Dilute APA-3 to 100 µM in assay buffer (no protein).

  • Scan: Perform a synchronous spectral scan (Excitation 250–600 nm, Emission 280–700 nm) using a monochromator plate reader.

  • Comparison: Overlay the APA-3 spectrum with your assay's fluorophores (e.g., FITC, Europium, NADH).

  • Correction: If overlap exists >10% of signal intensity, apply an inner-filter effect correction formula or switch to a Red-shifted assay technology (e.g., TR-FRET).

Protocol C: Redox Cycling (Resazurin Assay)

Purpose: To confirm APA-3 does not generate hydrogen peroxide (H₂O₂).[1]

Workflow:

  • Mix: Incubate APA-3 (100 µM) with reducing agent (DTT/TCEP) and Horseradish Peroxidase (HRP).

  • Reporter: Add Resazurin (100 µM).

  • Kinetics: Monitor fluorescence (Ex 530 / Em 590) for 60 minutes.

  • Control: Run Resveratrol or DTT-only as a positive control for H₂O₂ generation.[1]

  • Result: APA-3 should show a flat baseline comparable to DMSO vehicle.[1]

Mechanistic Visualization: Chelation vs. Aggregation[3]

APA-3 contains a pyrimidine nitrogen and an exocyclic amine, creating a potential "pincer" for divalent cations (Mg²⁺, Zn²⁺). This is a critical consideration for metalloenzyme assays (e.g., HDACs, MMPs).

Mechanism APA3 APA-3 (Molecule) Target Protein Target APA3->Target Specific Binding (Desired) Metal Metal Ion (Zn2+/Mg2+) APA3->Metal Chelation Risk (False Positive) Colloid Colloidal Aggregate APA3->Colloid Aggregation (Unlikely due to -OH)

Caption: Potential interaction modes. The specific binding path (Green) must be differentiated from Chelation (Red Dashed).

Conclusion & Recommendations

Based on the structural analysis of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol , the compound is a low-risk candidate for aggregation but carries a moderate risk for metal chelation and UV-optical interference .[1]

Final Validation Checklist:

Verdict: If APA-3 passes Protocol A (Detergent) and Protocol B (Spectral), it is a high-quality chemical probe suitable for lead optimization.[1]

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[2] Link[1]

  • Feng, B. Y., et al. (2005). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library.[1][2] Nature Chemical Biology. Link

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance Readouts. National Center for Advancing Translational Sciences (NCATS). Link

Sources

Technical Guide: IR Spectroscopy Characterization of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

To the Audience of Researchers and Drug Development Professionals:

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol . As this specific intermediate often lacks publicly indexed reference spectra, this document synthesizes data from structural analogs (4-aminopyrimidine and azetidin-3-ol) and established spectroscopic principles to provide a robust framework for identification and quality control.[1]

Executive Summary & Structural Logic

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a bifunctional heterocyclic building block, commonly employed in the synthesis of JAK inhibitors (e.g., Baricitinib analogs). Its structure comprises two distinct pharmacophores:[1][2]

  • Azetidin-3-ol: A strained 4-membered nitrogen heterocycle with a secondary alcohol.[1]

  • 4-Aminopyrimidine: An aromatic ring substituted with a primary amine and linked to the azetidine nitrogen.[1]

Analytical Challenge: The IR spectrum is dominated by the overlap of hydrogen-bonded -OH and -NH₂ stretches. Successful characterization requires distinguishing the ring-specific vibrations of the strained azetidine from the aromatic pyrimidine modes.[1]

Characteristic IR Bands: The Spectral Fingerprint

The following assignments are derived from fragment-based analysis of 4-aminopyrimidine [1] and azetidin-3-ol [2], validated against standard heteroaromatic vibrational modes.

Table 1: Key Diagnostic Bands
Functional GroupFrequency (

)
IntensityVibrational Mode AssignmentTechnical Insight
O-H / N-H 3200 – 3450 Strong, Broad

&

The -OH stretch (alcohol) typically appears as a broad band centered ~3350, overlapping with the sharper doublet of the primary amine (-NH₂) stretches.[1]
C-H (Aromatic) 3000 – 3100 Weak

Characteristic of the pyrimidine ring protons.[1]
C-H (Aliphatic) 2850 – 2980 Medium

Distinctive C-H stretches from the strained azetidine ring (CH and CH₂).[1]
Pyrimidine Ring 1580 – 1650 Strong

The "Scissoring" bend of the primary amine (

) often merges with the highest energy aromatic ring stretch (

).[1]
Aromatic Skeleton 1480 – 1550 Medium-Strong

Skeletal vibrations of the pyrimidine core.[1]
C-N (Exocyclic) 1350 – 1420 Medium

The critical linkage bond connecting the pyrimidine C4 to the azetidine N1.[1]
C-O (Alcohol) 1050 – 1150 Strong

Secondary alcohol stretch; position is sensitive to hydrogen bonding status.[1]
Azetidine Ring 900 – 1000 MediumRing BreathingCharacteristic "breathing" mode of the 4-membered ring; crucial for confirming the azetidine integrity (ring opening shifts this band significantly).[1]

Comparative Analysis: Reaction Monitoring

This section compares the product against its typical synthetic precursors to validate reaction completion.

Scenario: Nucleophilic Aromatic Substitution (


) of 4-Amino-6-chloropyrimidine  with Azetidin-3-ol .
Table 2: Spectral Evolution (Precursor vs. Product)
Spectral RegionPrecursor: 4-Amino-6-chloropyrimidinePrecursor: Azetidin-3-olProduct: 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol Validation Logic
3200-3500 Sharp -NH₂ doubletBroad -OH & -NH (secondary)Combined Broad -OH + -NH₂ Loss of the secondary amine -NH stretch (azetidine) as it forms the tertiary linkage.
1050-1150 AbsentStrong C-O stretchStrong C-O stretch Retention of the alcohol group confirms no side reaction at the oxygen.
700-800 Strong C-Cl stretch AbsentAbsent CRITICAL: Complete disappearance of the C-Cl band indicates full consumption of the chloropyrimidine.
1200-1300 C-N (primary amine only)C-N (secondary amine)New C-N (tertiary) Appearance of the Pyrimidine-Azetidine C-N stretch.[1]

Experimental Protocol: Self-Validating Workflow

Method A: ATR-FTIR (Recommended for Routine QC)[1]
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Sample State: Solid powder (hygroscopic).[1]

  • Parameters: 4000–600

    
    , 4 cm⁻¹ resolution, 32 scans.[1]
    

Protocol:

  • Blank: Measure air background.[1]

  • Load: Place ~5 mg of sample on the crystal. Apply high pressure to ensure contact (critical for hard crystalline solids).[1]

  • Check: Verify the intensity of the C-O band (~1100).[1] If < 5% T (or > 1.5 Abs), the signal is saturated; reduce sample thickness.[1]

  • Clean: Wash with methanol (solubility check) to prevent cross-contamination.[1]

Method B: KBr Pellet (Recommended for Structural Elucidation)[1]
  • Why: Provides better resolution of the hydrogen-bonding region (3200-3500

    
    ).[1]
    
  • Ratio: 1:100 (Sample:KBr).[1]

  • Grinding: Grind to fine powder to avoid Christiansen effect (baseline slope).

  • Drying: Dry pellet at 105°C if broad water bands (~3400 + 1640) obscure the amine signals.

Visualization: Spectral Validation Logic

The following diagram illustrates the decision matrix for validating the product identity using IR data.

IR_Validation_Workflow Start Crude Product Isolation Acquire Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire Check_CCl Check 700-800 cm⁻¹ (C-Cl Region) Acquire->Check_CCl CCl_Present Band Present? Incomplete Reaction Check_CCl->CCl_Present Yes Check_CO Check 1050-1150 cm⁻¹ (C-O Stretch) Check_CCl->Check_CO No CCl_Absent Band Absent CO_Absent Band Absent? Loss of -OH Group Check_CO->CO_Absent No Check_Ring Check 900-1000 cm⁻¹ (Azetidine Breathing) Check_CO->Check_Ring Yes CO_Present Strong Band Present Ring_Shift Band Shift/Loss? Ring Opening Check_Ring->Ring_Shift No Final PASS: Product Confirmed 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol Check_Ring->Final Yes Ring_OK Band Present

Figure 1: Logic flow for the structural validation of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol via IR spectroscopy.

References

  • NIST Chemistry WebBook. "4-Aminopyrimidine Infrared Spectrum."[1] National Institute of Standards and Technology. [Link][1]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley.[1] (Standard text for functional group assignment).

  • PubChem. "1-(4-aminopyridin-2-yl)azetidin-3-ol (Structural Analog Data)." National Library of Medicine. [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The Core Directive: Treat 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol as a Presumed Potent Compound (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise.

This molecule combines two pharmacologically active pharmacophores: a strained azetidine ring and a 6-aminopyrimidine scaffold. While the azetidin-3-ol moiety introduces polarity, the aminopyrimidine core is a privileged structure in kinase inhibition, often associated with significant biological activity at low concentrations. Furthermore, structural analogs (e.g., 4-aminopyridines) exhibit high acute toxicity (Acute Tox. 2/3) [1].

Key Hazard Drivers:

  • Bioactivity: High potential for kinase inhibition or off-target receptor binding.

  • Reactivity: The azetidine ring is strained (25.4 kcal/mol), making it susceptible to ring-opening alkylation reactions, particularly in acidic conditions [2].

  • Physical State: Likely a fine, electrostatic powder capable of aerosolization.

The PPE Matrix: Scale-Dependent Protection

Do not rely on a "one-size-fits-all" approach. Protection must scale with the potential for exposure.

Table 1: PPE & Containment Standards
ParameterAnalytical Scale (< 100 mg) Preparative Scale (> 100 mg - 10 g)
Primary Containment Class I Biological Safety Cabinet or Powder Containment Hood (HEPA).Isolator (Glovebox) or Vented Balance Enclosure (VBE) with face velocity > 100 fpm.
Respiratory N95/P3 (if inside hood) or PAPR (if open bench work is unavoidable).PAPR (Powered Air Purifying Respirator) with loose-fitting hood (APF 25+).
Dermal (Hands) Double Nitrile (0.11 mm min thickness). Inspect for pinholes.Double Gloving: Inner Nitrile / Outer Laminate (Silver Shield) or High-Breakthrough Nitrile (0.3 mm).
Body Protection Standard Lab Coat (Cotton/Poly blend).Tyvek® 400 (or equivalent) disposable coveralls with elastic cuffs.
Eye Protection Chemical Splash Goggles.[1]Chemical Splash Goggles + Face Shield (if handling solutions).

Operational Workflow: The "Self-Validating" Protocol

This workflow is designed to prevent contamination before it happens.

Phase A: Weighing & Transfer (Critical Risk Zone)
  • The Static Hazard: Heterocyclic powders like azetidines are prone to static charge.

  • Protocol:

    • Place an ionizing fan or antistatic gun inside the balance enclosure to neutralize charge before opening the vial.

    • Line the balance surface with a disposable, absorbent mat (plastic side down).

    • Tare the receiving vessel (with lid) before adding the solid.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wet-Wipe Technique: Before removing the vial from the enclosure, wipe the exterior with a lint-free wipe dampened in Methanol/Water (1:1). This validates that no powder leaves the containment zone.

Phase B: Solubilization & Reaction
  • Solvent Choice: Azetidin-3-ol derivatives are polar. DMSO or Methanol are common solvents.

  • Permeation Risk: Once dissolved in DMSO, the chemical can permeate nitrile gloves in < 5 minutes.

  • Protocol:

    • If using DMSO, mandatory double-gloving is in effect.

    • Use Luer-lock syringes for all liquid transfers to prevent needle pop-off.

    • Keep all reaction vessels in a secondary container (tray) capable of holding 110% of the volume.

Phase C: Spill Response Logic

If a spill occurs, stop. Do not rush. Follow the logic below to determine the response.

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid ActionSolid 1. Cover with wet paper towel (prevents dust) 2. Scoop into waste bag Solid->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Do NOT wipe (spreads contamination) 3. Pick up pads with tongs Liquid->ActionLiquid Decon Decontamination Step: Apply 10% Acetic Acid (aq) (Neutralizes amine, opens ring) ActionSolid->Decon ActionLiquid->Decon FinalClean Final Wash: Soap & Water Decon->FinalClean

Figure 1: Decision logic for spill remediation. Note the use of weak acid for decontamination to assist in solubilization and ring-opening degradation.

Waste Disposal & Deactivation

Improper disposal of azetidines can lead to downstream reactivity in waste drums.

  • Segregation: Do NOT mix azetidine waste with strong oxidizers (e.g., Nitric acid, Peroxides) or strong Lewis acids. The ring strain can facilitate rapid, exothermic decomposition [3].

  • Liquid Waste: Collect in a dedicated "Basic/Organic" waste stream.

  • Solid Waste: All contaminated gloves, mats, and weigh boats must be double-bagged in 4-mil polyethylene bags and labeled "Hazardous Drug Waste" for incineration. Do not autoclave (volatilization risk).

Decision Logic for PPE Selection

Use this diagram to determine your required protection level based on the task.

PPELogic Input Task Definition State Physical State? Input->State Solid Solid / Powder State->Solid Soln Solution / Oil State->Soln Qty Quantity > 100mg? Solid->Qty Solvent Solvent = DMSO/DMF? Soln->Solvent HighRisk HIGH RISK: Isolator + Tyvek + Double Gloves Qty->HighRisk Yes MedRisk MED RISK: Fume Hood + Lab Coat + Nitrile Qty->MedRisk No Solvent->MedRisk No PermRisk PERMEATION RISK: Fume Hood + Laminate Gloves Solvent->PermRisk Yes

Figure 2: PPE Selection Logic. Note that DMSO solutions trigger a higher glove requirement due to skin permeability risks.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for Azetidine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • NIOSH. (2019).[2] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.